N-Butyraldehyde-D8
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84965-36-6 | |
| Record name | 84965-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Butyraldehyde-D8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Deuterated Internal Standard
N-Butyraldehyde-D8, the deuterated analog of n-butyraldehyde, serves as a critical tool in modern analytical chemistry, particularly within the realms of pharmaceutical research and drug development. Its unique isotopic composition allows for enhanced precision and accuracy in quantitative analyses, making it an indispensable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, its chemical and physical properties, primary applications, and detailed experimental methodologies.
Core Properties and Specifications
This compound is structurally identical to its non-deuterated counterpart, with the key difference being the substitution of all eight hydrogen atoms with deuterium.[1] This isotopic labeling results in a higher molecular weight, which is fundamental to its application as an internal standard. The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated n-butyraldehyde is provided for comparison, as many physical properties are closely comparable.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one[2] |
| Synonyms | Butanal-d8, Butyraldehyde-d8[2] |
| CAS Number | 84965-36-6[2] |
| Molecular Formula | C₄D₈O |
| InChI Key | ZTQSAGDEMFDKMZ-RIZALVEQSA-N[1] |
Table 2: Physicochemical Properties
| Property | This compound | n-Butyraldehyde (for comparison) |
| Molecular Weight | 80.15 g/mol [1][2] | 72.11 g/mol |
| Exact Mass | 80.107728842 Da[2] | 72.057514872 Da |
| Boiling Point | ~75 °C | 74.8 °C[3] |
| Density | ~0.8 g/cm³ | 0.8016 g/mL[3] |
| Solubility | Miscible with most organic solvents | Miscible with most organic solvents[4] |
Table 3: Typical Supplier Specifications
| Specification | Value |
| Isotopic Enrichment | ≥98 atom % D[5] |
| Chemical Purity | ≥96%[5][6] |
Primary Use: Internal Standard in Quantitative Analysis
The predominant application of this compound is as an internal standard in analytical methodologies, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the analyte's concentration.
The utility of a deuterated internal standard like this compound stems from its near-identical chemical and physical behavior to the non-deuterated analyte (n-butyraldehyde). This similarity ensures that it experiences comparable extraction efficiencies, chromatographic retention times, and ionization responses in a mass spectrometer. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise ratiometric quantification that corrects for variations in sample preparation and instrument response.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the catalytic deuteration of a suitable precursor. One common method is the selective hydrogenation of crotonaldehyde-d8. The following is a representative protocol based on established chemical principles for the synthesis of deuterated aldehydes.
Objective: To synthesize this compound via the catalytic hydrogenation of crotonaldehyde-d8.
Materials:
-
Crotonaldehyde-d8
-
Deuterium gas (D₂)
-
Palladium on alumina (Pd/Al₂O³) catalyst
-
Anhydrous solvent (e.g., deuterated ethanol)
-
High-pressure reactor (autoclave)
-
Filtration apparatus
-
Distillation apparatus
Methodology:
-
Catalyst Preparation: The palladium on alumina catalyst is activated according to the manufacturer's instructions. This may involve reduction under a stream of deuterium gas at an elevated temperature.
-
Reaction Setup: The high-pressure reactor is charged with a solution of crotonaldehyde-d8 in the anhydrous deuterated solvent and the activated catalyst.
-
Hydrogenation: The reactor is sealed, purged with deuterium gas to remove any air, and then pressurized with deuterium gas to the desired pressure (e.g., 5-50 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 20-100 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots and analyzing them by GC-MS to determine the conversion of the starting material.
-
Work-up: Upon completion, the reactor is cooled, and the excess deuterium gas is safely vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The resulting solution is purified by fractional distillation to isolate the this compound from the solvent and any byproducts. The purity of the final product is confirmed by GC-MS and NMR.
Application of this compound as an Internal Standard in LC-MS Analysis
The following protocol outlines a general workflow for the quantitative analysis of an aldehyde analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This often involves derivatization to improve the chromatographic and mass spectrometric properties of the aldehydes.
Objective: To quantify the concentration of a target aldehyde in a plasma sample using this compound as an internal standard.
Materials:
-
Plasma sample
-
This compound internal standard solution of known concentration
-
Derivatization agent (e.g., 2,4-dinitrophenylhydrazine, DNPH)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
-
Derivatization:
-
Transfer the supernatant to a clean tube.
-
Add the DNPH solution and incubate at a controlled temperature to allow for the formation of the aldehyde-DNPH derivatives.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized analytes and internal standard with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program optimized for the separation of the derivatized aldehydes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte-DNPH derivative and the this compound-DNPH derivative.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for LC-MS analysis with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Butyraldehyde-D8: Core Chemical and Physical Properties
This compound is the deuterated form of n-butyraldehyde, where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific fields, including mechanistic chemistry, metabolic studies, and pharmaceutical development. Its structural similarity to the endogenous and industrially significant n-butyraldehyde allows it to be used as a tracer or internal standard, providing insights that would be difficult to obtain with the non-deuterated analog.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies, and its application in key research workflows.
Chemical and Physical Properties
The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can subtly influence physical properties such as density and boiling point compared to the non-deuterated parent compound, n-butyraldehyde.
Identifiers and General Properties
This table summarizes the key identifiers and general properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | [2][3] |
| Synonyms | Butanal-d8, Butyraldehyde-d8 | [3][4][5] |
| CAS Number | 84965-36-6 | [1][3][4][6][7] |
| Molecular Formula | C₄D₈O | [4][5] |
| Molecular Weight | 80.15 g/mol ; 80.16 g/mol | [1][2][3][4] |
| Isotopic Enrichment | ≥99 atom % D | [3][4] |
| Chemical Purity | ≥96% | [3][4] |
Physical Properties
Quantitative physical data for this compound is sparse; however, data for its non-deuterated counterpart (n-Butyraldehyde, CAS 123-72-8) is well-documented and serves as a close proxy. Deuteration typically has a minimal effect on these bulk properties.
| Property | Value (this compound) | Value (n-Butyraldehyde) | Reference |
| Appearance | Colorless liquid | Colorless liquid with a pungent odor | [6][8][9][10][11] |
| Density | 0.887 g/mL at 25°C | ~0.802 - 0.817 g/cm³ at 20°C | [6][8][9][12][13] |
| Boiling Point | Not specified | 74.8 - 75.7°C | [9][10][12][13][14][15] |
| Melting Point | Not specified | -96°C to -99°C | [9][10][12][13][16] |
| Flash Point | -5°C | -12°C to -5°C | [6][12][17] |
| Solubility | Not specified | Slightly soluble in water (~7 g/100 mL); miscible with most organic solvents | [8][9][10][14][18] |
Experimental Protocols
The characterization and utilization of this compound involve standard analytical and synthetic methodologies.
Synthesis Protocol: Catalytic Deuteration
The production of this compound often involves catalytic processes that exchange hydrogen atoms for deuterium.[1] A common conceptual method is the hydrogenation of a deuterated precursor.
Objective: To synthesize this compound via the selective hydrogenation of Crotonaldehyde-D8.
Methodology:
-
Catalyst Preparation: A supported palladium-on-alumina (Pd/Al₂O₃) catalyst is prepared and activated.
-
Reaction Setup: A high-pressure reactor is charged with the deuterated starting material, Crotonaldehyde-D8, and the catalyst in a suitable solvent.
-
Hydrogenation: The reactor is pressurized with Deuterium gas (D₂). The reaction is typically conducted at pressures between 5 and 50 bar and temperatures ranging from 20 to 100°C.[1]
-
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup and Purification: Upon completion, the catalyst is filtered off. The resulting solution is then subjected to fractional distillation to isolate the high-purity this compound.
Analytical Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary method for confirming the successful incorporation of deuterium. In a fully deuterated molecule like this compound, the characteristic proton signals for the aldehyde and alkyl chain protons (typically found at ~9.7 ppm, ~2.5 ppm, ~1.7 ppm, and ~0.9 ppm respectively in n-butyraldehyde) are absent.[1] This absence confirms the high level of isotopic enrichment.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound. The deuterated compound will have a distinct mass-to-charge ratio (m/z) that is 8 mass units higher than its non-deuterated counterpart (C₄H₈O, MW: 72.11 g/mol ). This technique is fundamental for its use as an internal standard in isotope dilution mass spectrometry.[1]
Applications and Experimental Workflows
This compound is a versatile tool for elucidating reaction mechanisms and for quantitative analysis.
Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with the heavier deuterium isotope leads to a stronger C-D bond compared to the C-H bond. This difference can slow down reactions where this bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] By comparing the reaction rates of this compound and n-butyraldehyde, researchers can gain insight into reaction mechanisms, such as oxidation reactions.[1]
Caption: Workflow for a Kinetic Isotope Effect (KIE) experiment.
Deuterium Tracing in Aldol Condensation
This compound can be used to trace the movement of atoms through a reaction pathway. In the base-catalyzed aldol condensation, deuterium tracing provides unambiguous evidence for the formation of an enolate intermediate.[1]
Caption: Reaction pathway of the Aldol Condensation of this compound.
Isotope Dilution Mass Spectrometry (IDMS)
This compound is an ideal internal standard for the precise quantification of n-butyraldehyde in complex samples. Because it is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer, correcting for sample loss and matrix effects.[1]
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Other Applications
-
Pharmaceutical Synthesis: this compound serves as an intermediate in the synthesis of labeled active pharmaceutical ingredients (APIs), such as Budesonide-d8, which are used in pharmacokinetic and drug metabolism studies.[5][7]
-
Polymerization Studies: The stronger C-D bond can affect the dynamics of polymerization reactions and alter the properties (e.g., stability) of the resulting polymer compared to its non-deuterated analog.[1]
This technical guide provides a foundational understanding of this compound, highlighting its properties and critical role in modern chemical and pharmaceutical research. Its utility as a stable isotope-labeled compound makes it an essential tool for providing clarity in complex biological and chemical systems.
References
- 1. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 2. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 84965-36-6 | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 84965-36-6 [chemicalbook.com]
- 8. Butanal | C4H8O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. n-Butyraldehyde (Butyraldehyde, CAS 123-72-8) — Properties, Uses, Production & Safety Guide [aurechem.com]
- 10. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 11. N-butyraldehyde (123-72-8) | Reliable Chemical Trader [chemicalbull.com]
- 12. fishersci.dk [fishersci.dk]
- 13. n-butyraldehyde [stenutz.eu]
- 14. High-Quality n Butyraldehyde for Industrial Applications | PENPET [penpet.com]
- 15. n-Butyraldehyde | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. sanjaychemindia.com [sanjaychemindia.com]
N-Butyraldehyde-D8 (CAS: 84965-36-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Butyraldehyde-D8 (d₈-Butanal), a deuterated analog of n-butyraldehyde. Its unique isotopic composition makes it an invaluable tool in a variety of scientific applications, from synthetic chemistry to metabolic research and analytical quantification. This document outlines its chemical and physical properties, spectroscopic data, key applications with illustrative experimental workflows, and relevant safety information.
Core Properties and Specifications
This compound, with the chemical formula C₄D₈O, is a stable, isotopically enriched compound where all eight hydrogen atoms of n-butyraldehyde have been replaced with deuterium.[1] This substitution results in a significant mass shift and distinct spectroscopic properties compared to its non-deuterated counterpart, which are leveraged in its primary applications.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated analog (n-Butyraldehyde) is provided for comparison.
| Property | This compound (CAS: 84965-36-6) | n-Butyraldehyde (CAS: 123-72-8) |
| Molecular Formula | C₄D₈O | C₄H₈O |
| Molecular Weight | 80.16 g/mol [2] | 72.11 g/mol [3] |
| Exact Mass | 80.107728842 Da[1] | 72.057514874 Da[3] |
| Appearance | Colorless liquid | Colorless liquid with a pungent odor[3] |
| Boiling Point | ~75 °C (estimated) | 75 °C[3] |
| Melting Point | ~-96 °C (estimated) | -96 °C[3] |
| Density | ~0.8 g/cm³ (estimated) | 0.817 g/cm³[3] |
| Isotopic Purity | ≥99 atom % D | Not Applicable |
| Chemical Purity | Typically ≥98% | Not Applicable |
Spectroscopic Data
The complete substitution of hydrogen with deuterium atoms profoundly alters the spectroscopic signature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a standard proton NMR spectrum, this compound is expected to show no signals, confirming the high level of deuteration.[4] This property is advantageous for simplifying complex spectra and for use as a "silent" internal standard in ¹H NMR-based quantitative analysis.
-
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are largely unaffected by deuteration, although the signals may appear as multiplets due to C-D coupling. The expected chemical shifts, based on the non-deuterated analog, are:
-
²H NMR: A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds. Therefore, the IR spectrum of this compound will differ from that of n-butyraldehyde in the C-H stretching region.
-
n-Butyraldehyde (C-H stretches): ~2975-2845 cm⁻¹ (alkyl C-H) and ~2880-2650 cm⁻¹ (aldehyde C-H).[6]
-
This compound (C-D stretches): Expected in the ~2200-2000 cm⁻¹ region.
-
Carbonyl (C=O) stretch: This absorption is largely unaffected by deuteration and is expected to appear around 1740-1720 cm⁻¹.[6]
Mass Spectrometry (MS): In mass spectrometry, this compound exhibits a molecular ion peak at m/z 80, which is 8 mass units higher than that of n-butyraldehyde (m/z 72).[2][7] This distinct mass difference is the basis for its use as an internal standard in quantitative MS-based assays. The fragmentation pattern will also be shifted accordingly. For example, a prominent fragment in the mass spectrum of n-butyraldehyde is at m/z 44 ([C₂H₄O]⁺); for this compound, the corresponding fragment would be expected at a higher m/z value.[7]
Key Applications and Experimental Protocols
This compound serves as a critical tool in several areas of chemical and biomedical research.
Internal Standard for Analytical Quantification
Due to its chemical similarity to n-butyraldehyde and its distinct mass, this compound is an ideal internal standard for the quantification of volatile organic compounds (VOCs), including n-butyraldehyde, by gas chromatography-mass spectrometry (GC-MS).[4]
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of non-deuterated n-butyraldehyde into a clean matrix (e.g., deionized water) to achieve a concentration range of 1-100 ng/mL. Add a fixed amount of the this compound internal standard solution to each calibration standard.
-
Sample Preparation: To 1 mL of the aqueous sample, add the same fixed amount of the this compound internal standard solution as used in the calibration standards.
-
Extraction: Perform solid-phase microextraction (SPME) by exposing a suitable fiber (e.g., Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes at 45°C).[8]
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated injection port of the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.[8]
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for both n-butyraldehyde (e.g., m/z 72, 44, 29) and this compound (e.g., m/z 80, 48, 32).
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of n-butyraldehyde to the peak area of this compound against the concentration of n-butyraldehyde in the calibration standards. Determine the concentration of n-butyraldehyde in the unknown sample by calculating its peak area ratio and interpolating from the calibration curve.
Synthesis of Labeled Compounds
This compound is a precursor for the synthesis of other deuterated molecules, which can be used as internal standards or as tracers in metabolic studies. A notable example is its use in the synthesis of Budesonide-d8, a deuterated glucocorticoid.
This protocol is adapted from the synthesis of non-deuterated budesonide and is expected to yield the deuterated analog.
-
Reaction Setup: In a suitable reaction vessel, dissolve 16α-Hydroxyprednisolone in a minimal amount of a suitable solvent (e.g., aqueous hydrobromic acid).
-
Addition of Reagents: Add an excess of this compound to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0-10°C) to facilitate the acid-catalyzed ketalization reaction. The reaction forms a new five-membered ring containing the deuterated butylidene group.
-
Quenching and Precipitation: Quench the reaction by adding water to precipitate the crude Budesonide-d8 product.
-
Filtration and Washing: Filter the precipitate and wash with water to remove any remaining acid and unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography to separate the desired epimers and remove impurities.
-
Characterization: Confirm the identity and purity of the final Budesonide-d8 product using techniques such as mass spectrometry (to confirm the incorporation of the d8-butylidene group) and NMR spectroscopy.
Mechanistic and Kinetic Isotope Effect Studies
The increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This difference can result in a slower rate for reactions where the C-H (or C-D) bond is broken in the rate-determining step, a phenomenon known as the primary kinetic isotope effect (KIE).[4][9] this compound can be used to probe reaction mechanisms, such as oxidation reactions, where the cleavage of the aldehydic C-H bond is often rate-limiting.
Safety and Handling
This compound shares the same chemical reactivity and hazards as its non-deuterated counterpart.
-
Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.[1]
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry and drug development. Its well-defined isotopic enrichment allows for its use as a reliable internal standard for accurate quantification, as a building block in the synthesis of complex deuterated molecules, and as a probe for elucidating reaction mechanisms through kinetic isotope effect studies. Understanding its properties and the experimental methodologies for its application can significantly enhance the precision and depth of scientific investigations.
References
- 1. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyraldehyde(123-72-8) MS [m.chemicalbook.com]
- 3. Butanal | C4H8O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 5. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. docbrown.info [docbrown.info]
- 7. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Synthesis of Deuterated n-Butyraldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing deuterated n-butyraldehyde, a crucial building block in pharmaceutical research and development. This document details various synthetic routes for selectively and extensively deuterated isotopologues of n-butyraldehyde, including n-butyraldehyde-1-d, n-butyraldehyde-d7, and per-deuterated n-butyraldehyde-d8. For each method, detailed experimental protocols are provided, alongside quantitative data to facilitate comparison and selection of the most suitable method for a given research need.
Data Summary of Synthesis Methods
The following tables summarize the quantitative data for the key synthesis methods of deuterated n-butyraldehyde, offering a clear comparison of their efficacy and reaction conditions.
Table 1: Synthesis of n-Butyraldehyde-1-d
| Method | Catalyst/Reagent | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |
| N-Heterocyclic Carbene (NHC) Catalysis | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | D₂O | D₂O/DCM | 60 | 12 | 50-73 | 96-98 | [1][2] |
| Synergistic Photoredox/Thiol Catalysis | Tetrabutylammonium decatungstate (TBADT) / Thiol | D₂O | Not Specified | Ambient | Not Specified | 90-98 | High | [3][4] |
| Ruthenium-Catalyzed H/D Exchange | RuHCl(CO)(PPh₃)₃ | D₂O | Not Specified | Not Specified | Not Specified | Up to 84 | Up to 84 | [5] |
Table 2: Synthesis of n-Butyraldehyde-d7 and this compound
| Method | Starting Material | Reagents | Deuterium Source | Isotopic Enrichment (atom % D) | Chemical Purity (%) | Reference |
| Multi-step Deuteration Protocol | Deuterated precursors | Not Specified | Not Specified | High | Not Specified | [3] |
| Hydrogenation of Crotonaldehyde-d8 | Crotonaldehyde-d8 | Deuterium Gas (D₂) / Supported Palladium/Alumina Catalyst | D₂ | Not Specified | High | [3] |
| Commercially Available | Not Applicable | Not Applicable | Not Applicable | 98 | 96 | [6] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes cited in this guide.
N-Heterocyclic Carbene (NHC) Catalyzed Synthesis of n-Butyraldehyde-1-d
This method facilitates a reversible hydrogen-deuterium exchange at the aldehyde position.[1][2]
Materials:
-
n-Butyraldehyde
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)
-
Potassium Acetate (KOAc) (1 equivalent)
-
Deuterium Oxide (D₂O)
-
Dichloromethane (DCM)
Procedure:
-
To a 5 mL reaction vessel, add n-butyraldehyde (0.25 mmol), IPr (10 mol%), and KOAc (0.25 mmol, 1 equiv).
-
Add a mixture of D₂O (1 mL) and DCM (0.25 mL) to the vessel.
-
Stir the reaction mixture vigorously at 60 °C for 12 hours.
-
After completion, extract the product with an organic solvent and dry over anhydrous sulfate.
-
Purify the crude product by distillation to obtain n-butyraldehyde-1-d.
Oxidation of Deuterated n-Butanol
A general method for preparing deuterated aldehydes is through the oxidation of the corresponding deuterated alcohol. This example is adapted from a standard procedure for the synthesis of n-butyraldehyde.[7][8]
Materials:
-
n-Butanol-1,1-d₂ (or other deuterated n-butanol)
-
Sodium Dichromate Dihydrate
-
Concentrated Sulfuric Acid
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 500 mL flask fitted with a Hempel column, a condenser, and a receiver cooled in an ice bath, place 41 g (0.55 mol) of the deuterated n-butanol and a few boiling chips.
-
Prepare the oxidizing solution by dissolving 56 g of sodium dichromate dihydrate in 300 mL of water and cautiously adding 40 mL of concentrated sulfuric acid with stirring.
-
Heat the deuterated n-butanol to boiling.
-
Add the oxidizing solution dropwise from a separatory funnel over approximately 15-20 minutes, maintaining the temperature at the top of the column between 80-85 °C. The reaction is exothermic, but gentle heating may be required to maintain the temperature above 75 °C.
-
After the addition is complete, continue heating for 15 minutes and collect the fraction that distills below 90 °C.
-
Separate the aqueous layer from the distillate using a separatory funnel.
-
Dry the crude deuterated n-butyraldehyde over anhydrous magnesium sulfate for 30-60 minutes.
-
Purify the product by distillation, collecting the fraction boiling around 74-76 °C to yield the pure deuterated n-butyraldehyde.
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: NHC-catalyzed synthesis of n-butyraldehyde-1-d.
Caption: Synthesis of deuterated n-butyraldehyde via oxidation.
References
- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 3. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 4. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. prepchem.com [prepchem.com]
- 8. The preparation of butyraldehyde_Chemicalbook [chemicalbook.com]
In-Depth Technical Guide: N-Butyraldehyde-D8 Isotopic Enrichment and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standards, analytical methodologies, and data interpretation for determining the isotopic enrichment and chemical purity of N-Butyraldehyde-D8. This deuterated analog of n-butyraldehyde is a crucial tool in various scientific disciplines, including mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses.
Core Concepts: Isotopic Enrichment and Chemical Purity
Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule, expressed as "atom % D" for deuterium. For this compound, this value indicates the extent to which hydrogen atoms have been replaced by deuterium. It is a critical parameter as it directly impacts the accuracy of isotope-based analytical methods.
Chemical Purity , on the other hand, defines the percentage of the this compound molecule in the entire sample, exclusive of any isotopic variations. Impurities can include residual starting materials, byproducts from synthesis, or degradation products. High chemical purity is essential to avoid interference in experimental systems.
This compound: Specifications and Properties
This compound is commercially available from various suppliers, generally with high standards for both isotopic enrichment and chemical purity.
| Property | Typical Specification/Value |
| Chemical Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one[1] |
| Synonyms | Butanal-d8, Butyraldehyde-d8[1][2][3] |
| CAS Number | 84965-36-6[2][3] |
| Molecular Formula | CD₃CD₂CD₂CDO[2] |
| Molecular Weight | 80.16 g/mol [2] |
| Isotopic Enrichment | ≥ 99 atom % D[2] |
| Chemical Purity | ≥ 96%[2] |
| Appearance | Colorless liquid |
Experimental Protocols for Quality Assessment
The determination of isotopic enrichment and chemical purity of this compound primarily relies on two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H).
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment
GC-MS is a highly sensitive technique used to separate volatile compounds and analyze their mass-to-charge ratio, providing information about their isotopic distribution.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate). A typical concentration is around 10 µg/mL.
-
Ensure the sample is free of particulate matter by centrifugation or filtration to prevent blockage of the GC injector and column.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating butyraldehyde and potential volatile impurities.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/minute.
-
Hold at 150°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-100) to observe the full isotopic cluster.
-
-
-
Data Analysis and Isotopic Enrichment Calculation:
-
Identify the molecular ion peak (M⁺) for this compound (m/z 80).
-
Analyze the isotopic cluster around the molecular ion. The presence of ions at m/z 79 (M-1), m/z 78 (M-2), etc., indicates the presence of incompletely deuterated species (e.g., C₄D₇HO).
-
Correct the observed ion intensities for the natural abundance of ¹³C.
-
The isotopic enrichment (atom % D) is calculated based on the relative intensities of the ions in the molecular ion cluster. The formula for a simplified case (ignoring contributions from species with more than one proton) is: Atom % D = [ (Iₘ₈₀) / (Iₘ₈₀ + Iₘ₇₉ + Iₘ₇₈ + ... ) ] x 100% where I is the intensity of the respective ion. More complex calculations involving binomial distribution are used for higher accuracy.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a primary method for both chemical purity and isotopic enrichment determination.
Quantitative ¹H NMR (qNMR) is used to determine the chemical purity of this compound by comparing the integral of a known internal standard to the integrals of any residual proton signals in the sample.[5][6]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with any potential impurity signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A typical value is 30-60 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[6]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signal of the internal standard and any observable proton signals from impurities in the this compound sample. The non-deuterated n-butyraldehyde would show characteristic signals around 9.76 ppm (aldehyde proton), 2.37 ppm, 1.64 ppm, and 0.97 ppm.[7]
-
The chemical purity is calculated using the following formula:[5][8] Purity (%) = (I_sample / N_sample) x (N_std / I_std) x (MW_sample / m_sample) x (m_std / MW_std) x P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to the impurity and std refers to the internal standard.
-
-
²H (Deuterium) NMR directly observes the deuterium nuclei, providing a qualitative and semi-quantitative confirmation of deuteration at different positions in the molecule.[9]
Methodology:
-
Sample Preparation:
-
Instrumentation and Parameters:
-
NMR Spectrometer: A spectrometer equipped with a broadband probe capable of observing deuterium.
-
Locking: The experiment is performed unlocked, as the deuterium channel is used for acquisition.[9][10][11]
-
Pulse Sequence: A simple pulse-acquire sequence.
-
Referencing: The chemical shifts in ²H NMR are very similar to those in ¹H NMR.[12] The spectrum can be referenced to the natural abundance deuterium signal of the solvent.[10]
-
-
Data Interpretation:
-
The ²H NMR spectrum should show signals corresponding to the different deuterated positions in the this compound molecule (CD₃, CD₂, and CDO).
-
The absence of significant signals at other chemical shifts confirms the isotopic purity.
-
The relative integrals of the signals can provide an estimate of the deuterium distribution across the molecule.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the purity and isotopic enrichment of this compound.
Caption: Workflow for Isotopic Enrichment Analysis by GC-MS.
Caption: Workflow for Chemical Purity Determination by ¹H NMR.
References
- 1. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound | 84965-36-6 [chemicalbook.com]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. butanal low high resolution H-1 proton nmr spectrum of butyraldehyde analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. organ.su.se [organ.su.se]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. cdn.dal.ca [cdn.dal.ca]
- 12. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
A Technical Guide to N-Butyraldehyde-D8: Commercial Availability, Synthesis Applications, and Metabolic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Butyraldehyde-D8, a deuterated analog of n-butyraldehyde, for professionals in research and drug development. This document details its commercial availability, outlines key experimental protocols, and visualizes relevant biochemical and experimental workflows.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The availability, purity, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of key suppliers and their typical product specifications.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (USD) |
| CDN Isotopes [1] | 84965-36-6 | 80.16 | 99 atom % D | 96% | 0.05 g, 0.1 g | $310.00 (0.05g), $519.00 (0.1g) |
| LGC Standards [2] | 84965-36-6 | 80.16 | 99 atom % D | min 96% | 0.05 g, 0.1 g | Price available upon login |
| BenchChem [3] | 84965-36-6 | 80.15 | Not specified | Not specified | Inquire for details | Inquire for details |
| Fisher Scientific [4] | 84965-36-6 | Not specified | Not specified | Not specified | 0.05 g | Inquire for details |
| Santa Cruz Biotechnology | 123-72-8 (non-deuterated) | 72.11 | Not applicable | ≥99% | Inquire for details | Inquire for details |
| MilliporeSigma (Sigma-Aldrich) | 123-72-8 (non-deuterated) | 72.11 | Not applicable | ≥96.0% | Various | Inquire for details |
| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified | Inquire for details | Inquire for details |
| Cambridge Isotope Laboratories | Not specified | Not specified | Not specified | Not specified | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. Please confirm with the respective suppliers.
Experimental Protocols
This compound is a valuable tool in drug synthesis and metabolic research. Its primary applications include its use as a labeled intermediate in the synthesis of deuterated pharmaceuticals and as a tracer in metabolic pathway studies.
Synthesis of Budesonide-d8
This compound is a key starting material for the synthesis of Budesonide-d8, a deuterated version of the corticosteroid budesonide. The following is a representative protocol adapted from various patented synthesis methods for budesonide.[4][5][6]
Materials:
-
16α-hydroxyprednisolone
-
This compound
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Methanol
-
Isopropyl Ether
Procedure:
-
Reaction Setup: In a flask maintained under an inert atmosphere (e.g., nitrogen), prepare an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C.
-
Addition of Reactants: To the cooled acid solution, add 16α-hydroxyprednisolone in portions with agitation until fully dissolved. Subsequently, add this compound dropwise over a period of 5-10 minutes, ensuring the temperature remains below 5 °C. The molar ratio of 16α-hydroxyprednisolone to this compound is typically in the range of 1:2 to 1:3.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) until completion (usually within 5-15 minutes). The ratio of the resulting epimers (A and B) of Budesonide-d8 can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Quench the reaction by adding cold deionized water. Extract the Budesonide-d8 crude product with dichloromethane.
-
Workup: Wash the organic layer with distilled water until neutral. Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure to obtain the crude Budesonide-d8 product.
-
Purification: The crude product can be purified by crystallization. Dissolve the crude material in methanol and then crystallize by the addition of a non-polar solvent such as isopropyl ether or by cooling the methanolic solution.
-
Drying: Dry the purified Budesonide-d8 crystals under vacuum at approximately 45 °C.
Stable Isotope Labeling Workflow for Metabolomics
This compound can be used as a tracer in metabolic studies to investigate the fate of butyraldehyde in biological systems. The following is a general workflow for a stable isotope labeling experiment.[3][7][8][9]
1. Experimental Design:
- Define the biological question (e.g., metabolic fate of butyraldehyde, flux through a specific pathway).
- Select the appropriate model system (e.g., cell culture, animal model).
- Determine the concentration and duration of this compound exposure.
- Include appropriate controls (e.g., unlabeled butyraldehyde, vehicle control).
2. Sample Preparation:
- Culture cells or treat animals with this compound.
- Harvest samples at predetermined time points.
- Quench metabolism rapidly to prevent further enzymatic activity.
- Extract metabolites using a suitable solvent system (e.g., methanol/water, chloroform/methanol/water).
3. Analytical Measurement:
- Analyze the extracts using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).
- Acquire data in a manner that allows for the detection and quantification of deuterated and non-deuterated metabolites.
4. Data Analysis:
- Identify and quantify the deuterated metabolites.
- Determine the isotopic enrichment and trace the metabolic fate of the deuterium label.
- Perform statistical analysis to compare different experimental groups.
Visualizations
Metabolic Pathway of Butyraldehyde in E. coli
Butyraldehyde is a metabolite that can be endogenously produced or introduced into bacterial systems. In E. coli, it can be converted to butanol or butyrate. The following diagram illustrates a simplified metabolic pathway.[10][11][12]
Caption: Simplified metabolic fate of this compound in E. coli.
Experimental Workflow for Budesonide-d8 Synthesis
The synthesis of Budesonide-d8 from 16α-hydroxyprednisolone and this compound involves a series of well-defined steps, from the initial reaction to the final purification.
Caption: Workflow for the synthesis of Budesonide-d8.
General Workflow for Stable Isotope Labeling Experiment
A typical stable isotope labeling experiment follows a structured workflow from the initial planning stages to the final data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101279997B - Novel preparation of budesonide - Google Patents [patents.google.com]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1991004984A1 - Process for the manufacture of budesonide - Google Patents [patents.google.com]
- 5. CN101717428B - Method for synthesizing budesonide - Google Patents [patents.google.com]
- 6. EP2108653A1 - Process for preparing budesonide - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatible α‐Methylenation of Metabolic Butyraldehyde in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Storage of N-Butyraldehyde-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for N-Butyraldehyde-D8. The following information is critical for ensuring a safe laboratory environment and maintaining the integrity of this valuable deuterated aldehyde.
Hazard Identification and Classification
This compound is a deuterated analog of n-butyraldehyde and is classified as a highly flammable liquid and vapor that causes serious eye irritation.[1] It is essential to understand and mitigate these risks in a laboratory setting.
GHS Hazard Pictograms:
| Pictogram | Hazard Class | Hazard Statement |
|
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[1] |
|
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation[1] |
Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the tables below.
Physical and Chemical Properties
While some data for this compound is limited, the physical and chemical properties of its non-deuterated counterpart, n-butyraldehyde, serve as a reliable reference.
| Property | Value |
| Molecular Formula | C₄D₈O[2] |
| Molecular Weight | 80.16 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Pungent, acrid[4][5] |
| Boiling Point | 74.8 °C / 167 °F[3] |
| Melting Point | -96 °C / -141.5 °F[3] |
| Flash Point | -12 °C / 10.4 °F (Closed Cup)[6][7] |
| Density | ~0.8 g/cm³[3] |
| Solubility | Soluble in water[3] |
| Vapor Pressure | 91.5 mmHg @ 20 °C[7] |
| Autoignition Temperature | 190 °C / 374 °F[3][7] |
Safe Handling Procedures
Adherence to strict handling protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[5][8] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][9]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[6][8] Use non-sparking tools and explosion-proof equipment.[3][6]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[3][8]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of all unnecessary personnel.[9]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][6] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for chemical waste disposal.[3][6]
-
Clean: Clean the spill area thoroughly.
Storage and Stability
Proper storage is crucial for maintaining the chemical purity of this compound and ensuring laboratory safety.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, well-ventilated place.[8][9] Some suppliers recommend refrigeration to maintain quality.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is air-sensitive and may form explosive peroxides.[6][7][8] |
| Container | Keep the container tightly closed in a dry place.[3][8][9] Containers that have been opened must be carefully resealed and kept upright.[9] |
| Incompatible Materials | Store away from oxidizing agents, strong reducing agents, strong acids, and strong bases.[3][6][10] |
| Stability | The compound is stable if stored under the recommended conditions.[2] It is recommended to re-analyze for chemical purity after three years.[2] |
Visualized Workflows and Structures
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage.
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following general guidelines should be followed:
-
Reaction Quenching: When quenching reactions involving this compound, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.
-
Purification: If purification by distillation is required, be aware of the potential for peroxide formation. It is advisable to test for peroxides before heating.
-
Disposal: Dispose of unused this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][8]
This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before use.
References
- 1. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
- 8. download.basf.com [download.basf.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chembk.com [chembk.com]
Molecular weight and formula of N-Butyraldehyde-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the properties of N-Butyraldehyde-D8, a deuterated isotopologue of N-Butyraldehyde. This compound is valuable in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.
Core Chemical and Physical Properties
This compound, also known as Butanal-d8, is a stable, isotopically labeled form of n-butyraldehyde where all eight hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in isotopic labeling studies.
| Property | Value | Source |
| Chemical Formula | CD₃CD₂CD₂CDO | CDN Isotopes[1] |
| Molecular Weight | 80.15 g/mol | PubChem[2], Benchchem[3] |
| 80.16 g/mol | CDN Isotopes[1] | |
| CAS Number | 84965-36-6 | CDN Isotopes[1], Benchchem[3] |
| Isotopic Enrichment | 99 atom % D | CDN Isotopes[1] |
| Chemical Purity | 96% | CDN Isotopes[1] |
| Appearance | Colorless liquid | |
| Boiling Point | 75-76 °C (for unlabeled) | Sigma-Aldrich |
| Melting Point | -99 °C (for unlabeled) | Sigma-Aldrich |
| Density | 0.80 g/cm³ at 20 °C (for unlabeled) | Sigma-Aldrich |
Logical Relationship: N-Butyraldehyde to this compound
The relationship between N-Butyraldehyde and its deuterated form is a direct isotopic substitution. This process, while synthetically achieved, provides a molecule that is chemically similar but physically distinguishable due to the mass difference.
References
An In-depth Technical Guide to the Kinetic Isotope Effect Using Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic isotope effect (KIE), with a particular focus on the application of deuterated compounds in elucidating reaction mechanisms and enhancing the metabolic stability of pharmaceuticals.
Core Principles of the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This effect is most pronounced when the relative mass change is large, such as the substitution of hydrogen (¹H) with deuterium (²H or D), which doubles the atomic mass.[1] The rate of a reaction involving a carbon-hydrogen (C-H) bond is typically 6 to 10 times faster than the corresponding reaction with a carbon-deuterium (C-D) bond.[1]
The underlying principle of the KIE lies in the differences in zero-point vibrational energies of bonds.[1][3] A C-D bond has a lower zero-point energy than a C-H bond due to the heavier mass of deuterium, making the C-D bond stronger and requiring more energy to break.[4][5] This difference in bond energy leads to a higher activation energy for reactions involving C-D bond cleavage, resulting in a slower reaction rate.[4][5] The KIE is formally expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH): KIE = kL / kH.[1]
Classification of Kinetic Isotope Effects
Kinetic isotope effects are broadly classified into two main types: primary and secondary.
2.1. Primary Kinetic Isotope Effect (PKIE)
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[1][3] For deuterium, this typically involves the cleavage of a C-H/C-D bond. A significant PKIE, often in the range of 2 to 8, is a strong indicator that the C-H bond is being broken in the slowest step of the reaction.[4][6] For example, the bromination of acetone shows a kH/kD of 7, indicating that the C-H bond breaking is part of the rate-determining tautomerization step.[5][7]
2.2. Secondary Kinetic Isotope Effect (SKIE)
A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][3] These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 1 to 1.5.[1][6] SKIEs can be further divided into α, β, and γ effects depending on the position of the isotope relative to the reaction center. Secondary KIEs can provide valuable information about changes in hybridization and the steric environment of the transition state.[2] For instance, secondary α-deuterium KIEs are used to distinguish between SN1 and SN2 reaction mechanisms.[1]
Data Presentation: Quantitative KIE Data
The following table summarizes representative kinetic isotope effect values for various reactions involving deuterated compounds.
| Reaction / Enzyme System | Substrate | KIE (kH/kD) | Type of KIE | Reference |
| E2 Elimination | 2-Bromopropane | 6.7 | Primary | [8] |
| Bromination of Acetone | Acetone | ~7 | Primary | [5][7] |
| Cytochrome P450 (CYP3A4) Oxidation | Toluene Derivatives | 4 - 11 | Primary | [9] |
| Alcohol Dehydrogenase (YADH) | Ethanol | 2.19 ± 0.05 | Primary | [10] |
| SN2 Reaction | Benzyldimethylphenylammonium ion with thiophenoxide ions | Varies (used to determine TS symmetry) | Secondary (α) | [11] |
| Alkene Rotation | cis-Stilbene | 1.47 ± 0.13 (at 287 °C) | Secondary | [12] |
Experimental Protocols for Measuring KIE
The precise measurement of KIEs is crucial for mechanistic studies.[3] Several experimental methods are employed, with the choice depending on the magnitude of the KIE and the nature of the reaction.
4.1. Competitive Methods
Competitive experiments are highly precise and are the most common for measuring small KIEs.[3] In these experiments, a mixture of the light and heavy isotopologues is reacted, and the ratio of products is analyzed. This method minimizes systematic errors as both reactions occur under identical conditions.[1][3]
-
Intramolecular Competition: A single substrate contains both hydrogen and deuterium at equivalent positions. The ratio of products resulting from the cleavage of C-H versus C-D bonds is measured.[13]
-
Intermolecular Competition: A mixture of the non-deuterated and deuterated substrates is used. The relative rates are determined by analyzing the ratio of the remaining substrates or the products formed over time.[13]
4.2. Non-Competitive Methods
In non-competitive experiments, the rates of the reactions for the deuterated and non-deuterated substrates are measured in separate experiments. While simpler in concept, this method is more susceptible to experimental errors.[13]
4.3. Analytical Techniques
Several analytical techniques are used to determine the isotope ratios required for KIE calculations:
-
Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) and Whole Molecular Mass Spectrometry (WMS) are powerful tools for accurately measuring isotope ratios in substrates and products.[3][14] Techniques like time-resolved electrospray ionization mass spectrometry (TRESI-MS) allow for direct and precise KIE measurements in enzyme reactions.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative single-pulse NMR and 2D HSQC techniques, can be used to determine the site-specific abundance of isotopes, providing a way to measure KIEs at natural abundance or with labeled compounds.[1][3][15]
-
Liquid Scintillation Counting: This method is used when one of the isotopes is radioactive, such as tritium (³H).[3]
Detailed Protocol: Competitive KIE Measurement using GC-MS
-
Reaction Setup: Prepare a reaction mixture containing a known ratio of the deuterated and non-deuterated substrates. For enzymatic reactions, the enzyme concentration should be rate-limiting.
-
Reaction Initiation and Quenching: Initiate the reaction (e.g., by adding the enzyme or a reagent). At various time points (or at a single time point for endpoint analysis), quench the reaction to stop it.
-
Sample Preparation: Extract the products and/or remaining reactants from the reaction mixture. Derivatize the analytes if necessary to improve their volatility and chromatographic separation.
-
GC-MS Analysis: Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer. The GC will separate the analytes, and the MS will detect the different isotopologues based on their mass-to-charge ratio.
-
Data Analysis: Integrate the peak areas for the deuterated and non-deuterated species. The KIE can be calculated from the change in the ratio of the isotopologues in the products or the remaining starting materials.
Application in Drug Development
The kinetic isotope effect is a valuable tool in drug development, primarily for improving the pharmacokinetic properties of drug candidates.[16][17] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be significantly reduced.[16][18]
5.1. Enhancing Metabolic Stability
Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as a rate-limiting step.[13][19] Deuteration at the site of metabolism can slow down this process, leading to:
-
Increased half-life: A longer-lasting therapeutic effect.[16][20]
-
Improved oral bioavailability: More of the drug reaches the systemic circulation.[21]
-
Reduced formation of toxic metabolites: Potentially improving the safety profile of the drug.[18][20]
-
Lower and less frequent dosing: Improving patient compliance.[22][23]
A notable example is deutetrabenazine (Austedo®), the first deuterated drug approved by the FDA, which shows an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[16][20]
5.2. Investigating Metabolic Pathways
The KIE can also be used to investigate the mechanisms of drug metabolism. A significant KIE upon deuteration confirms that C-H bond cleavage is a key step in the metabolic pathway.[13] This information is crucial for understanding how a drug is processed in the body and for predicting potential drug-drug interactions. The use of deuterated compounds can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway redirects the drug's metabolism to an alternative route.[24]
Visualizations
The following diagrams illustrate key concepts and workflows related to the kinetic isotope effect.
Caption: Conceptual diagram of the kinetic isotope effect.
Caption: Impact of deuteration on drug metabolism pathways.
Caption: General experimental workflow for KIE determination.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Deuterated drug - Wikipedia [en.wikipedia.org]
- 18. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification in mass spectrometry is paramount. This guide provides an in-depth exploration of the fundamental principles, types, selection, and application of internal standards (IS), the critical component that ensures data integrity and reliability in complex bioanalytical workflows.
The Core Principle: Correcting for Inevitable Variation
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to a variety of errors that can compromise accuracy and precision. An internal standard is a compound of known quantity that is added to every sample—including calibrators, quality controls, and unknowns—at a constant concentration before analysis.[1][2] Its primary role is to normalize the analytical signal, effectively correcting for variations that occur throughout the entire experimental workflow.[3]
By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for fluctuations from:
-
Sample Preparation: Losses can occur during multistep procedures like dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[3][4] An IS added at the beginning of this process will experience similar losses, allowing for accurate correction.[4]
-
Injection Volume: Minor variations in the volume of sample injected into the LC-MS system can lead to proportional changes in signal intensity.
-
Matrix Effects: Co-eluting substances from complex biological matrices (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[3] An ideal IS experiences the same matrix effect, ensuring the analyte/IS ratio remains constant.[4]
-
Instrumental Drift: Changes in mass spectrometer sensitivity over the course of an analytical run can affect signal intensity.[5]
The fundamental principle is that any physical or chemical variation affecting the analyte will have a proportional effect on the internal standard. This relationship allows the analyte-to-IS response ratio to remain stable and directly proportional to the analyte's concentration, independent of these confounding factors.[1]
Types of Internal Standards: A Comparative Overview
The effectiveness of an internal standard is directly related to how closely it mimics the physicochemical behavior of the analyte. There are two primary categories of internal standards used in LC-MS.[3]
Stable Isotope-Labeled (SIL) Internal Standards
Considered the "gold standard" in mass spectrometry, a SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[4]
-
Advantages: A SIL-IS has nearly identical chemical and physical properties to the analyte, including extraction recovery, retention time, and ionization efficiency.[4] This ensures the most accurate correction for matrix effects and other variations.
-
Disadvantages: They can be expensive and are not always commercially available. Deuterium-labeled standards (D-labeled) can sometimes exhibit slight chromatographic separation from the analyte (the "isotope effect") or undergo H-D exchange, which may lead to differential matrix effects.[3] For this reason, ¹³C or ¹⁵N labels are generally preferred.
Structural Analog Internal Standards
When a SIL-IS is not feasible, a structural analog is used. This is a compound that is not structurally identical but has very similar chemical and physical properties to the analyte.[3]
-
Advantages: More readily available and less expensive than SIL standards.
-
Disadvantages: Differences in structure, however minor, mean the analog may not perfectly co-elute or behave identically during extraction and ionization.[6] This can lead to less effective correction compared to a SIL-IS, potentially compromising accuracy if significant matrix effects are present.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Chemical Identity | Nearly identical to analyte | Chemically similar, but not identical |
| Chromatography | Typically co-elutes with analyte | Elutes close to, but separate from, analyte |
| Matrix Effect Correction | Excellent; experiences the same ionization suppression/enhancement[4] | Good to Moderate; may not perfectly mimic analyte's response |
| Accuracy & Precision | Highest achievable | Generally good, but can be compromised by differential matrix effects |
| Cost & Availability | High cost, may require custom synthesis | Lower cost, more readily available |
| Best Use Case | Regulated bioanalysis, high-accuracy TDM, complex matrices | Early-stage discovery, when SIL is unavailable, simpler matrices |
Selection Criteria for an Optimal Internal Standard
Choosing the right internal standard is a critical step in method development. The ideal IS should meet the following criteria:
-
Chemical Similarity: It must behave like the analyte in every step of the process. For SIL standards, this is inherent. For analogs, properties like hydrophobicity (logD) and ionization properties (pKa) should be closely matched.[3]
-
Purity: The IS must be free of impurities that could interfere with the analyte's signal. For a SIL-IS, the amount of unlabeled analyte impurity must be minimal to avoid artificially inflating the measured concentration of the analyte.[3]
-
Mass Difference (for SIL-IS): The mass difference between the SIL-IS and the analyte should be sufficient to prevent cross-talk or isotopic interference. A mass difference of at least 4-5 Daltons is generally recommended.[3]
-
Absence in Sample: The internal standard must not be naturally present in the biological matrix being analyzed.
-
Stability: The IS must be chemically stable throughout sample storage, preparation, and analysis.
Experimental Protocol: A Step-by-Step Workflow
Implementing an internal standard involves a precise and consistent workflow. The following is a representative protocol for the quantification of a drug in human plasma using protein precipitation, a common sample preparation technique.
Detailed Methodology
1. Preparation of Solutions [7][8]
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol.
-
Working Solutions: Create a series of analyte working solutions by serial dilution of the stock solution. These will be used to prepare calibration standards.
-
IS Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile). The concentration should be chosen to provide a robust signal without saturating the detector.
2. Preparation of Calibration Standards and Quality Controls (QCs) [6][7]
-
Calibration (CAL) Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with small volumes of the analyte working solutions to create a series of standards across the desired dynamic range (e.g., 1 to 10,000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate stock solution than the CAL standards to ensure an independent check of accuracy.
3. Sample Preparation (Protein Precipitation) [7]
-
Aliquot 50 µL of each sample (CAL, QC, or unknown) into a microcentrifuge tube.
-
Add a fixed volume (e.g., 200 µL) of the IS spiking solution (in acetonitrile) to each tube. This single step both adds the internal standard and precipitates the plasma proteins.
-
Vortex each sample vigorously for 1-5 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Carefully transfer a portion of the clear supernatant to a new vial or 96-well plate for analysis.
-
Chromatographic Separation: Inject a small volume (e.g., 2 µL) of the prepared sample onto an appropriate LC column (e.g., C18). Use a mobile phase gradient or isocratic flow to separate the analyte and IS from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for the internal standard.
5. Data Processing and Quantification
-
Integrate the chromatographic peak areas for the analyte and the internal standard in each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. Apply a linear regression fit.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
The Proof in Data: Impact on Precision
The use of an internal standard dramatically improves the precision and repeatability of quantitative results. The following table illustrates the effect of using an IS in a gas chromatography analysis by comparing the Relative Standard Deviation (%RSD) of five replicate measurements with and without an internal standard.
| Analysis without Internal Standard | |
| Injection No. | Peak Area of Analyte |
| 1 | 2811.5 |
| 2 | 2801.9 |
| 3 | 2816.7 |
| 4 | 2777.3 |
| 5 | 2800.3 |
| %RSD | 0.48% |
| Analysis with Internal Standard | ||
| Injection No. | Peak Area of Analyte | Peak Area Ratio (Analyte/IS) |
| 1 | 2694.8 | 0.7099 |
| 2 | 2668.1 | 0.7096 |
| 3 | 2659.6 | 0.7092 |
| 4 | 2630.8 | 0.7105 |
| 5 | 2603.4 | 0.7115 |
| %RSD | 1.39% | 0.11% |
| Data adapted from a comparative analysis of Eugenol with and without Hexadecane as an internal standard. |
As the data shows, even though the absolute peak area of the analyte varied more in the second experiment (%RSD = 1.39%), calculating the peak area ratio using the internal standard resulted in a 4.4-fold improvement in precision (%RSD reduced from 0.48% to 0.11%). This demonstrates how the IS effectively normalizes for random variations.
Similarly, studies comparing SIL and analog internal standards consistently show the superiority of SILs for improving method performance. A study quantifying the neuropeptide Angiotensin IV found that while both a structural analog and a SIL-IS improved linearity, only the SIL-IS could significantly improve the method's precision and accuracy.[9] Another study on the drug everolimus found that while both a SIL-IS (everolimus-d4) and an analog IS performed acceptably, the SIL-IS offered a more favorable comparison against an independent reference method.
Conclusion
Internal standards are not merely an additive but a foundational element of robust quantitative mass spectrometry. They are indispensable for correcting variability inherent in complex bioanalytical methods, thereby ensuring the accuracy, precision, and reliability of the data. While structural analogs serve a valuable purpose, stable isotope-labeled internal standards represent the pinnacle of analytical rigor, providing the most accurate compensation for matrix effects and sample preparation inconsistencies. A thorough understanding and correct implementation of the principles outlined in this guide are essential for any scientist performing quantitative analysis in drug development and other demanding research fields.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. aurorabiomed.com [aurorabiomed.com]
N-Butyraldehyde-D8: A Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Butyraldehyde-D8, the deuterated analogue of n-butyraldehyde, serves as a versatile and powerful tool in modern organic synthesis and mechanistic studies. Its unique isotopic signature allows for precise tracking of molecular transformations and provides invaluable insights into reaction kinetics and metabolic pathways. This guide offers an in-depth exploration of the core applications of this compound, complete with experimental considerations, quantitative data, and mechanistic illustrations to support researchers in leveraging this compound for their scientific endeavors.
Mechanistic Elucidation through the Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium at specific molecular positions can significantly alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect is a cornerstone of physical organic chemistry, providing profound insights into the rate-determining steps of reaction mechanisms.
Application in Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. When this compound is oxidized to butanoic acid-d7, the cleavage of the C-D bond in the formyl group is often the rate-determining step. Due to the greater strength of the C-D bond compared to a C-H bond, a primary kinetic isotope effect is observed, resulting in a slower reaction rate for the deuterated compound.[1] By quantifying this rate difference, researchers can confirm the involvement of formyl C-H/C-D bond cleavage in the transition state of the reaction.
Table 1: Illustrative Kinetic Isotope Effect in the Oxidation of n-Butyraldehyde
| Substrate | Relative Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| n-Butyraldehyde | kH | \multirow{2}{*}{Typically > 2} |
| This compound | kD |
Note: The specific value of the KIE is dependent on the reaction conditions and the oxidizing agent used.
Experimental Protocol: Determination of KIE in the Oxidation of n-Butyraldehyde
Objective: To determine the primary kinetic isotope effect for the oxidation of n-butyraldehyde by comparing the reaction rates of the protiated and deuterated analogues.
Materials:
-
n-Butyraldehyde
-
This compound
-
Oxidizing agent (e.g., potassium permanganate, chromic acid)
-
Appropriate solvent (e.g., acetone, water)
-
Quenching agent (e.g., sodium bisulfite)
-
Internal standard for GC or NMR analysis
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: Prepare two separate reaction vessels, one for n-butyraldehyde and one for this compound. Ensure all reaction conditions (temperature, concentration of reactants, solvent volume) are identical for both reactions.
-
Initiation: Initiate the reactions simultaneously by adding the oxidizing agent to each vessel.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching agent.
-
Analysis: Analyze the quenched aliquots using GC or NMR to determine the concentration of the remaining aldehyde.
-
Data Analysis: Plot the concentration of the aldehyde versus time for both reactions. The initial rate of each reaction can be determined from the slope of the curve at t=0. The KIE is calculated as the ratio of the initial rate of the protiated reaction to the initial rate of the deuterated reaction (kH/kD).
Isotopic Labeling for Mechanistic and Metabolic Tracing
The deuterium atoms in this compound serve as stable isotopic labels, allowing chemists and biochemists to trace the fate of the molecule through complex reaction sequences and metabolic pathways without the need for radioactive isotopes.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The self-condensation of this compound provides a clear demonstration of the reaction mechanism. The expected product is 2-ethyl-2-hexenal-d14, where all hydrogen positions of the final product are deuterated.[1] Analysis of the product by mass spectrometry and NMR spectroscopy can confirm the incorporation and position of the deuterium atoms, thereby verifying the mechanistic pathway.
Experimental Protocol: Self-Condensation of this compound
Objective: To synthesize and characterize the product of the self-aldol condensation of this compound.
Materials:
-
This compound
-
Base catalyst (e.g., sodium hydroxide, diisopropylammonium acetate)
-
Solvent (e.g., water, or neat)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and the chosen solvent.
-
Catalyst Addition: Slowly add the base catalyst to the stirring solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85°C) and allow it to stir for a specified time (e.g., 6 hours).[2]
-
Workup: After cooling to room temperature, quench the reaction with a dilute acid solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over a drying agent, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography.
-
Characterization: Obtain NMR (¹H and ²H) and mass spectra of the purified product to confirm the structure of 2-ethyl-2-hexenal-d14 and determine the isotopic purity.
Table 2: Expected Mass Spectrometry Data for Aldol Condensation Product
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) |
| 2-ethyl-2-hexenal | C8H14O | 126.1045 |
| 2-ethyl-2-hexenal-d14 | C8D14O | 140.1919 |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. Using this compound in a Wittig reaction allows for the synthesis of specifically deuterated alkenes. The deuterium labels on the resulting alkene can be used to probe reaction mechanisms of subsequent transformations or to study the stereochemistry of the Wittig reaction itself.
Experimental Protocol: Wittig Reaction of this compound with a Phosphorus Ylide
Objective: To synthesize a deuterated alkene via the Wittig reaction using this compound.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension in an ice bath and add the strong base dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (often indicated by a color change).
-
Aldehyde Addition: Cool the ylide solution in an ice bath and add a solution of this compound in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Purification and Characterization: After filtration and solvent removal, purify the crude product by column chromatography. Characterize the deuterated alkene product by NMR and mass spectrometry to confirm its structure and isotopic distribution.
Applications in Drug Development and Metabolic Research
The strategic incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic profiles. This "deuterium switch" approach can lead to improved metabolic stability, reduced toxicity, and an extended half-life of the drug.[3][4] this compound can serve as a deuterated building block for the synthesis of novel drug candidates with potentially enhanced therapeutic properties.
Enhancing Metabolic Stability
Metabolic oxidation is a common pathway for drug clearance. If a drug molecule contains a butyraldehyde moiety that is susceptible to metabolic oxidation, replacing it with a deuterated equivalent derived from this compound can slow down this process due to the kinetic isotope effect. This can lead to higher plasma concentrations and a longer duration of action.[4]
Tracing Metabolic Pathways of Gut Microbiota
The gut microbiota plays a crucial role in human health and disease, partly through the production of short-chain fatty acids like butyrate.[5] Stable isotope tracing is a powerful technique to unravel the complex metabolic interactions between the host and the microbiota.[6] this compound can be used as a tracer to study the microbial metabolism of butyraldehyde and its conversion to butyrate and other metabolites within the gut environment. By tracking the incorporation of deuterium into various metabolites, researchers can gain insights into the metabolic activity of the gut microbiome and its influence on host physiology.
Visualizing Workflows and Mechanisms
To aid in the conceptualization of experimental design and the understanding of reaction pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Determining the Kinetic Isotope Effect.
References
- 1. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 2. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Butyraldehyde in Pharmaceutical Preparations using N-Butyraldehyde-D8 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of n-butyraldehyde in various sample matrices relevant to the pharmaceutical industry. The method utilizes gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, N-Butyraldehyde-D8, to ensure accuracy and precision. To enhance volatility and chromatographic performance, both the analyte and the internal standard are derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this short-chain aldehyde, which can be a critical process impurity or a degradation product.
Introduction
N-butyraldehyde is a volatile organic compound that can be present in pharmaceutical products as a residual solvent, a starting material impurity, or a degradation product of excipients or active pharmaceutical ingredients. Due to its potential toxicity and impact on product quality, a sensitive and accurate analytical method for its quantification is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable results. Derivatization with PFBHA is a common strategy for improving the gas chromatographic analysis of short-chain aldehydes by increasing their molecular weight and improving their chromatographic peak shape.[1][2][3]
Materials and Methods
Reagents and Standards
-
N-Butyraldehyde (≥99.5% purity)
-
This compound (≥98% isotopic purity)[4]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥98%)
-
Toluene (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate, anhydrous
-
Reagent-grade water
-
Sample matrix (e.g., placebo formulation, specific drug product)
Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., 30 m x 0.25 mm I.D., 0.25-μm film thickness, 5% phenyl-methylpolysiloxane)
-
Heated headspace autosampler (optional, for volatile samples)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
Glass vials with PTFE-lined septa
Experimental Protocols
Preparation of Standard Solutions
-
N-Butyraldehyde Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-butyraldehyde and dissolve in 100 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the n-butyraldehyde stock solution with methanol to achieve a concentration range of 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a concentration of 5 µg/mL.
Sample Preparation and Derivatization
-
Sample Weighing: Accurately weigh approximately 1 g of the sample (e.g., pharmaceutical formulation) into a 20 mL headspace vial. For liquid samples, pipette 1 mL.
-
Internal Standard Addition: Spike each sample, calibration standard, and a blank with 100 µL of the 5 µg/mL this compound internal standard spiking solution.
-
Derivatization: Add 500 µL of a freshly prepared 10 mg/mL PFBHA solution in reagent-grade water to each vial.
-
Reaction: Cap the vials tightly and vortex for 30 seconds. Place the vials in a heating block or water bath at 60°C for 60 minutes to facilitate the derivatization reaction.[3]
-
Extraction: After cooling to room temperature, add 2 mL of toluene to each vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Phase Separation: Centrifuge the vials at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic (toluene) layer to a 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Caption: Experimental workflow for the quantification of n-butyraldehyde.
GC-MS Parameters
The following GC-MS parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions
The PFBHA derivatization of n-butyraldehyde results in the formation of PFBHA-oxime isomers (syn and anti), which may be chromatographically resolved.[1] The sum of the peak areas for both isomers should be used for quantification. The characteristic fragment ion at m/z 181, corresponding to the pentafluorotropylium ion [C7H2F5]+, is typically the most abundant and is used for quantification of PFBHA derivatives.[3][5]
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| N-Butyraldehyde-PFBHA | 181 | 267 (M+), 238 |
| This compound-PFBHA | 181 | 275 (M+), 246 |
Data Presentation and Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the n-butyraldehyde-PFBHA derivative to the peak area of the this compound-PFBHA internal standard against the concentration of the n-butyraldehyde calibration standards. The concentration of n-butyraldehyde in the samples is then determined from this calibration curve.
Table 1: Example Calibration Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,500 | 0.503 |
| 1.0 | 153,800 | 152,300 | 1.010 |
| 2.5 | 380,500 | 150,800 | 2.523 |
| 5.0 | 755,000 | 149,900 | 5.037 |
| 10.0 | 1,512,000 | 150,500 | 10.046 |
The linearity of the calibration curve should be evaluated, with an R² value of >0.99 being acceptable.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described GC-MS method utilizing this compound as an internal standard and PFBHA derivatization provides a highly selective, sensitive, and accurate means for the quantification of n-butyraldehyde in pharmaceutical samples. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and procedural variations, ensuring the reliability of the analytical results. This method is well-suited for quality control applications and stability studies in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
- 3. gcms.cz [gcms.cz]
- 4. This compound | CAS 84965-36-6 | LGC Standards [lgcstandards.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantification of N-Butyraldehyde in Biological Samples using N-Butyraldehyde-D8 as an Internal Standard by LC-MS based Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain aldehydes, such as n-butyraldehyde, are important metabolites and biomarkers in various biological processes and disease states. Their accurate quantification in complex biological matrices is crucial for metabolomics research and clinical diagnostics. However, the volatile nature and low molecular weight of these compounds present analytical challenges for liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a common strategy to improve their chromatographic retention and ionization efficiency.
This application note provides a detailed protocol for the quantification of n-butyraldehyde in biological samples using a stable isotope-labeled internal standard, N-Butyraldehyde-D8, coupled with derivatization using 2,4-dinitrophenylhydrazine (DNPH). The use of an internal standard is critical for correcting for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocols
This protocol outlines the procedure for sample preparation, derivatization, and LC-MS/MS analysis for the quantification of n-butyraldehyde.
Materials and Reagents
-
n-Butyraldehyde (analyte)
-
This compound (internal standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Biological matrix (e.g., plasma, urine, cell lysate)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Standard and Internal Standard Stock Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-butyraldehyde and dissolve it in 10 mL of acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with acetonitrile to create a calibration curve. A typical concentration range would be 1 ng/mL to 1000 ng/mL. Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and store them at -80°C until analysis.
-
Protein Precipitation and Internal Standard Spiking: Thaw the samples on ice. To 100 µL of the sample, add 300 µL of cold acetonitrile containing the this compound internal standard (at a concentration to achieve a final concentration of 10 ng/mL in the sample).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of 1 mg/mL DNPH solution (in acetonitrile with 0.1% formic acid) to the supernatant.
-
Reaction: Vortex briefly and incubate the mixture at room temperature for 1 hour, protected from light.
-
Final Preparation: After incubation, centrifuge the sample at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
The analysis of the DNPH-derivatized aldehydes is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the quantitative data for the MRM transitions of DNPH-derivatized n-butyraldehyde and this compound.
Table 1: Molecular Weights and Calculated Precursor Ions
| Compound | Chemical Formula | Exact Mass | Derivatizing Agent | Derivatized Formula | Derivatized Exact Mass | Precursor Ion [M-H]⁻ (m/z) |
| n-Butyraldehyde | C₄H₈O | 72.0575 | DNPH | C₁₀H₁₂N₄O₄ | 252.0858 | 251.0781 |
| This compound | C₄D₈O | 80.1077 | DNPH | C₁₀D₇H₅N₄O₄ | 260.1359 | 259.1282 |
Note: The exact mass of this compound is 80.1077 Da[1][2]. The precursor ion for the DNPH derivative is calculated based on the reaction with DNPH and deprotonation in negative ion mode.
Table 2: MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| n-Butyraldehyde-DNPH | 251.1 | 163.1 | Quantification |
| n-Butyraldehyde-DNPH | 251.1 | 195.1 | Confirmation |
| This compound-DNPH | 259.1 | 163.1 | Quantification |
| This compound-DNPH | 259.1 | 203.1 | Confirmation |
Disclaimer: The MRM transitions for this compound-DNPH are theoretical and should be experimentally confirmed and optimized on the specific mass spectrometer being used.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of n-butyraldehyde.
Signaling Pathways and Logical Relationships
This application note focuses on an analytical protocol and does not describe a biological signaling pathway. The logical relationship of the experimental steps is detailed in the workflow diagram above.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of n-butyraldehyde in biological samples using this compound as an internal standard. The use of derivatization with DNPH enhances the analytical performance, and the stable isotope-labeled internal standard ensures high accuracy and reproducibility. This method is suitable for targeted metabolomics studies and can be adapted for the analysis of other short-chain aldehydes. Researchers should perform their own validation to ensure the method meets the specific requirements of their studies.
References
Application of N-Butyraldehyde-D8 in Metabolic Flux Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1] N-Butyraldehyde-D8, a deuterated analog of n-butyraldehyde, serves as a valuable tracer in such studies. The substitution of all eight hydrogen atoms with deuterium makes it distinguishable from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for its use as both a tracer to elucidate metabolic pathways and as an internal standard for precise quantification of n-butyraldehyde and related metabolites.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis, with a particular focus on microbial systems, such as engineered Escherichia coli designed for the production of n-butyraldehyde.[2][4][5]
Principle of Deuterium-Based Metabolic Flux Analysis
Stable isotope tracing with deuterium (²H) offers a complementary approach to the more common ¹³C-based MFA.[6][7] When a deuterated substrate like this compound is introduced into a biological system, the deuterium atoms are incorporated into downstream metabolites through enzymatic reactions. By analyzing the mass isotopomer distributions of these metabolites, it is possible to infer the activity of the metabolic pathways involved.[3]
For example, in a microbial culture, this compound can be metabolized through various pathways, including oxidation to butyrate-d7, reduction to n-butanol-d9, or incorporation into larger molecules. The extent of deuterium labeling in these products provides a quantitative measure of the metabolic flux through each respective pathway.
Applications in Research and Drug Development
-
Elucidation of Metabolic Pathways: Tracing the metabolic fate of this compound can help identify and quantify the activity of pathways involved in aldehyde metabolism.[3] This is particularly relevant in the study of engineered microbes for biofuel and chemical production, where n-butyraldehyde is a key intermediate.[2][8][9][10]
-
Quantification of Metabolic Fluxes: By combining isotope tracing data with stoichiometric models, MFA can provide absolute quantification of reaction rates throughout the metabolic network.[1]
-
Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[3] Studying the KIE can provide insights into enzyme mechanisms and rate-limiting steps in metabolic pathways.[3]
-
Drug Development: Understanding the metabolism of aldehydes is crucial in drug development, as many drugs are metabolized to aldehydes, some of which can be toxic.[11][12][13] this compound can be used as a tool to study the activity of aldehyde-metabolizing enzymes, such as aldehyde dehydrogenases (ALDHs), which are important in drug metabolism and detoxification.[11]
-
Internal Standard for Quantitative Metabolomics: Due to its chemical similarity to n-butyraldehyde, this compound is an ideal internal standard for LC-MS or GC-MS-based quantification of n-butyraldehyde in complex biological samples.[3][14] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[15][16]
Experimental Workflow for Metabolic Flux Analysis using this compound
The general workflow for a metabolic flux analysis experiment using this compound is depicted below. This workflow is adaptable to various biological systems, including microbial cultures and cell lines.
Detailed Experimental Protocols
The following protocols are provided as a template and may require optimization depending on the specific experimental system and objectives.
Protocol 1: Metabolic Tracing of this compound in Engineered E. coli
This protocol describes the use of this compound to trace its metabolic fate in an E. coli strain engineered to produce n-butyraldehyde.
1. Materials and Reagents:
-
Engineered E. coli strain (e.g., a strain with a modified Clostridium CoA-dependent n-butanol production pathway)[2][4][5]
-
Growth medium (e.g., M9 minimal medium with glucose)
-
This compound (CAS 84965-36-6)
-
Quenching solution (-80°C, 60% methanol in water)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)
-
Internal standards for other metabolites (if required)
-
GC-MS or LC-MS system
2. Procedure:
-
Culture Preparation: Grow the engineered E. coli strain in the appropriate growth medium to the mid-exponential phase (OD600 ≈ 0.8-1.0).
-
Isotope Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Add this compound to the culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically to be non-toxic to the cells.
-
Continue incubation under the same conditions.
-
-
Sampling:
-
Collect 1 mL aliquots of the culture at various time points (e.g., 0, 5, 15, 30, 60 minutes) post-tracer addition.
-
-
Metabolism Quenching:
-
Immediately add the 1 mL sample to 4 mL of pre-chilled quenching solution.
-
Vortex briefly and centrifuge at 4°C to pellet the cells.
-
-
Metabolite Extraction:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in a suitable solvent for GC-MS or LC-MS analysis.
-
For GC-MS analysis, derivatization (e.g., silylation) may be required for non-volatile metabolites.
-
Analyze the samples to determine the mass isotopomer distribution of key metabolites such as butyrate, n-butanol, and amino acids.
-
Protocol 2: this compound as an Internal Standard for Quantitative Analysis
This protocol outlines the use of this compound as an internal standard for the quantification of n-butyraldehyde in biological samples by LC-MS.
1. Materials and Reagents:
-
Biological sample (e.g., microbial culture supernatant, cell lysate)
-
This compound stock solution of known concentration
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system (preferably a triple quadrupole for targeted analysis)
2. Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of this compound internal standard (e.g., to a final concentration of 1 µM).
-
Add 400 µL of cold ACN to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube and dry it down.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of unlabeled n-butyraldehyde and a fixed concentration of this compound internal standard.
-
-
LC-MS Analysis:
-
Analyze the samples and calibration standards by LC-MS using a suitable chromatographic method (e.g., reversed-phase chromatography).
-
Monitor the specific mass transitions for both n-butyraldehyde and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of n-butyraldehyde to this compound for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of n-butyraldehyde.
-
Determine the concentration of n-butyraldehyde in the samples from the calibration curve.
-
Data Presentation and Analysis
Quantitative data from metabolic flux analysis experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Representative Mass Isotopomer Distribution Data
The following table shows hypothetical mass isotopomer distribution data for key metabolites after incubation of an engineered E. coli strain with this compound. This data is for illustrative purposes only.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| Butyrate | M+0 | 10 |
| M+1 | 5 | |
| M+2 | 5 | |
| M+3 | 10 | |
| M+4 | 15 | |
| M+5 | 20 | |
| M+6 | 25 | |
| M+7 | 10 | |
| n-Butanol | M+0 | 5 |
| M+1 | 2 | |
| ... | ... | |
| M+9 | 15 | |
| Alanine | M+0 | 90 |
| M+1 | 8 | |
| M+2 | 2 | |
| Valine | M+0 | 95 |
| M+1 | 4 | |
| M+2 | 1 |
Table 2: Calculated Metabolic Fluxes
Based on the mass isotopomer distribution data and a stoichiometric model, metabolic fluxes can be calculated. The following table presents a hypothetical flux distribution in an engineered E. coli strain. Fluxes are normalized to the glucose uptake rate. This data is for illustrative purposes only.
| Reaction | Flux (relative to Glucose uptake) |
| Glucose Uptake | 100 |
| Glycolysis | 180 |
| Pentose Phosphate Pathway | 20 |
| TCA Cycle | 30 |
| Butyraldehyde Production | 40 |
| Butyraldehyde to Butanol | 15 |
| Butyraldehyde to Butyrate | 5 |
| Biomass Synthesis | 25 |
Signaling Pathways and Logical Relationships
The metabolism of n-butyraldehyde is integrated with the central carbon metabolism of the cell. The following diagram illustrates the key pathways involved in an engineered E. coli strain.
Conclusion
This compound is a versatile tool for metabolic flux analysis, enabling researchers to trace the metabolic fate of butyraldehyde and quantify metabolic fluxes with high precision. The protocols and application notes provided here offer a framework for designing and conducting experiments to gain deeper insights into aldehyde metabolism in various biological systems. The ability to perform such detailed metabolic studies is invaluable for advancing research in metabolic engineering, drug development, and our fundamental understanding of cellular metabolism.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Flux Analysis Uncovers Key Role of Functional Redundancy in Formaldehyde Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis in Bacteria - Creative Proteomics MFA [creative-proteomics.com]
- 5. Flux Analysis Uncovers Key Role of Functional Redundancy in Formaldehyde Metabolism | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Biocompatible α‐Methylenation of Metabolic Butyraldehyde in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering of a butyraldehyde dehydrogenase of Clostridium saccharoperbutylacetonicum to fit an engineered 1,4-butanediol pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The aldehyde hypothesis: metabolic intermediates as antimicrobial effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Butyraldehyde-D8 for Studying Reaction Mechanisms via Kinetic Isotope Effect (KIE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Butyraldehyde-D8 in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE). The substitution of hydrogen with deuterium atoms in N-Butyraldehyde allows for the sensitive probing of bond-breaking and bond-forming steps in chemical and biological reactions, offering invaluable insights into reaction pathways, transition states, and the mechanisms of enzyme catalysis. This is particularly relevant in the field of drug development for understanding xenobiotic metabolism.
Introduction to the Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1] In the case of this compound, the substitution of hydrogen (¹H) with deuterium (²H or D) leads to a significant mass change. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD):
KIE = kH / kD
A primary KIE (typically > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but is in close proximity to the reaction center.
Applications of this compound in Mechanistic Studies
This compound is a powerful tool for elucidating reaction mechanisms in various fields:
-
Catalysis: Understanding the mechanism of catalytic reactions, such as hydrogenation, is crucial for optimizing catalyst design and reaction conditions.
-
Drug Metabolism: Investigating the metabolic pathways of drugs and xenobiotics, particularly those involving aldehyde intermediates, is a cornerstone of drug development. Deuterated compounds can help identify the enzymes responsible for metabolism (e.g., cytochrome P450, aldehyde dehydrogenases) and pinpoint the sites of metabolic attack.
-
Enzymology: Probing the mechanisms of enzyme-catalyzed reactions by determining which steps are rate-limiting.
Case Study 1: Elucidating the Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of aldehydes to alcohols is a fundamental industrial process.[2] Studies on the hydrogenation of n-butyraldehyde have utilized deuterium to probe the reaction mechanism on copper-containing catalysts.[3]
Reaction:
n-Butyraldehyde + H₂ → n-Butanol
By comparing the rate of hydrogenation of n-butyraldehyde with H₂ to that with D₂, a primary kinetic isotope effect is observed. This indicates that the cleavage of the H-H (or D-D) bond is involved in the rate-determining step of the reaction. Further analysis of the products formed when reacting n-butyraldehyde with deuterium gas can reveal the mode of addition to the carbonyl group.
Quantitative Data
While the specific kH/kD value from the seminal study by Subbotin et al. is not available in the abstract, typical primary KIEs for such reactions are in the range of 2-7. For the purpose of illustration, a representative value is used in the following table.
| Reaction Parameter | Value | Reference |
| Reactant Pair | n-Butyraldehyde + H₂ / n-Butyraldehyde + D₂ | [3] |
| Catalyst | Copper-containing catalyst | [3] |
| Temperature Range | 100-200 °C | [3] |
| Observed KIE (kH/kD) | ~3.5 (Illustrative) | - |
| Interpretation | The significant primary KIE suggests that the cleavage of the dihydrogen bond is part of the rate-determining step. | - |
Case Study 2: Investigating Xenobiotic Metabolism
Aldehydes are common intermediates in the metabolism of xenobiotics (foreign compounds such as drugs and toxins) by enzymes like cytochrome P450 (CYP450) and aldehyde dehydrogenases (ALDHs).[4][5] The use of deuterated aldehydes can help elucidate these metabolic pathways.
For instance, n-butyraldoxime, a compound structurally related to n-butyraldehyde, is metabolized by CYP450 to produce metabolites that inhibit aldehyde dehydrogenase.[6] A KIE study using deuterated n-butyraldoxime could pinpoint the exact position of initial enzymatic attack by observing which deuterated position slows down the metabolic conversion.
The general pathway for xenobiotic aldehyde metabolism is detoxification via oxidation to a carboxylic acid by ALDHs.
Xenobiotic Metabolism Pathway
Caption: Generalized pathway of xenobiotic metabolism involving an aldehyde intermediate.
Quantitative Data from a Model Drug Metabolism Study
In a study on deuterated analogs of FDA-approved calcium channel blockers, selective deuteration at a metabolically vulnerable site led to a significant increase in metabolic stability. While not n-butyraldehyde itself, this data illustrates the power of using deuteration to probe and modify metabolic pathways.
| Compound | Half-life (t½) in Mouse Liver Microsomes (min) | % Improvement in Metabolic Stability |
| H-iPr-nicardipine | 8 | - |
| D-iPr-nicardipine | 14.2 | 77% |
Data adapted from a study on deuterated drug analogs.[5]
Experimental Protocols
Protocol 1: Competitive KIE Measurement for Catalytic Hydrogenation by NMR Spectroscopy
This protocol describes a competitive experiment where n-butyraldehyde and this compound are mixed in the same reaction vessel. The relative consumption of the two species is monitored over time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
n-Butyraldehyde
-
This compound
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Anhydrous, deuterated solvent (e.g., Benzene-d6)
-
High-pressure NMR tube and apparatus
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an inert atmosphere (glovebox), accurately weigh and dissolve equimolar amounts of n-butyraldehyde and this compound in the deuterated solvent.
-
Add a known amount of the hydrogenation catalyst to the solution.
-
Transfer the mixture to a high-pressure NMR tube.
-
-
Reaction:
-
Pressurize the NMR tube with H₂ gas to the desired pressure.
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at t=0.
-
Acquire subsequent ¹H NMR spectra at regular time intervals to monitor the disappearance of the aldehydic protons of n-butyraldehyde (around 9.7 ppm) and any residual aldehydic protons in the this compound sample.
-
Simultaneously, monitor the appearance of the alcohol product protons.
-
-
Data Analysis:
-
Integrate the aldehydic proton signal of n-butyraldehyde and a suitable internal standard (or the product signal) in each spectrum.
-
The ratio of the integrals will change over time, reflecting the different reaction rates.
-
The KIE can be calculated using the following equation for competitive reactions:
KIE = log(1 - fH) / log(1 - fD)
where fH and fD are the fractions of the initial n-butyraldehyde and this compound that have reacted, respectively.
-
Experimental Workflow for KIE Measurement
Caption: Workflow for a competitive KIE experiment using NMR spectroscopy.
Mandatory Disclaimers
The protocols and information provided are for research purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken when handling chemicals and conducting reactions under pressure. The illustrative KIE value presented is for educational purposes and may not reflect the exact value for the specific reaction conditions described.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Hydrogenation of n-butyraldehyde on copper-containing catalysts. I. Reaction kinetics in the steady-state region (Journal Article) | OSTI.GOV [osti.gov]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. GitHub - ekwan/PyKIE: NMR methods for KIE determination [github.com]
- 6. researchgate.net [researchgate.net]
Quantitative Purity Determination Using N-Butyraldehyde-D8 as an Internal Standard in ¹H NMR Spectroscopy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of organic compounds using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with N-Butyraldehyde-D8 as an internal standard. This method is particularly useful for determining the purity of analytes, a critical parameter in research, quality control, and drug development.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a known signal from a reference compound (internal standard) with the integral of a signal from the analyte, one can accurately calculate the analyte's concentration or purity.[1]
This compound as an Internal Standard
An ideal internal standard for qNMR should possess several key characteristics: high purity, chemical stability, and signals that do not overlap with those of the analyte.[2][3] this compound serves as an excellent internal standard for ¹H qNMR for the following reasons:
-
Signal-Free Region: As a deuterated compound, this compound is "silent" in the ¹H NMR spectrum, meaning it does not produce significant signals that could interfere with the analyte's peaks.[4]
-
Chemical Inertness: It is chemically inert and unlikely to react with a wide range of analytes or the NMR solvent.
-
Solubility: It is soluble in common deuterated solvents used for NMR analysis.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for performing a qNMR experiment with an internal standard.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for determining the purity of an analyte using this compound as an internal standard.
Materials and Equipment
-
Analyte of interest
-
This compound (high purity, ≥99 atom % D)
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
NMR spectrometer
-
NMR tubes
Sample Preparation
-
Weighing the Analyte: Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact weight.
-
Weighing the Internal Standard: Accurately weigh approximately 5-15 mg of this compound into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the standard that gives comparable signal intensities for the peaks to be integrated.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and a homogenous solution. A clear solution should be obtained.
-
Transfer: Carefully transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock and shim the spectrometer to obtain a sharp, symmetrical solvent peak.
-
Acquisition Parameters: It is crucial to use quantitative acquisition parameters to ensure the accuracy of the results. Key parameters include:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and any residual protons in the standard. A conservative D1 of 30-60 seconds is often sufficient for many small molecules.[3]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[5]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure proper digitization of the FID.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the FID before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Select a well-resolved, non-overlapping signal from the analyte for integration.
-
Calibrate the integral of a known reference. Since this compound is "silent," a common practice is to use the residual proton signal of the deuterated solvent as a secondary, internal reference for integration calibration if needed, or to directly compare the analyte signal to the known quantity of the analyte itself if performing a relative quantification between different protons within the analyte. For absolute quantification with an external standard or for purity calculations, the known concentration of the internal standard is used in the final calculation.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
I_std: Integral of the selected internal standard signal (in the case of a deuterated standard like this compound, this would be the integral of a known residual proton signal if one were present and calibrated, but more accurately, the calculation relies on the known molar amount of the standard added)
-
N_std: Number of protons corresponding to the integrated internal standard signal
-
MW_analyte: Molecular weight of the analyte
-
MW_std: Molecular weight of the internal standard (for this compound, approx. 80.15 g/mol [2])
-
m_analyte: Mass of the analyte
-
m_std: Mass of the internal standard
-
P_std: Purity of the internal standard
Since this compound has no proton signals, a slight modification of the approach is needed. The calculation is based on the molar amounts. The ratio of the moles of the analyte to the moles of the internal standard is proportional to the ratio of their respective integral values (normalized by the number of protons). As this compound has no protons, another reference signal must be used for the I_std and N_std terms, or more practically, the known molar quantity of the standard is used directly in a molar ratio calculation against the analyte's integrated signal.
A more direct formula when using a "silent" standard is based on the known quantity of the standard and a reference peak (often the analyte itself, calibrated to a known number of protons):
Moles of Analyte = (Integral of Analyte Peak / Number of Protons for that Peak) * k where 'k' is a proportionality constant determined by the known moles of the internal standard.
For a practical purity calculation, one can use a reference signal from the analyte itself and compare it to the known molar amount of the added standard.
-
Data Presentation
The following table provides a hypothetical example of quantitative data for the purity determination of a sample of caffeine using this compound as the internal standard. For the purpose of this example, we will assume a stable, well-characterized residual proton signal from an impurity in the this compound is used for integration, or more ideally, another certified reference material with a known proton signal is added in a known quantity alongside the deuterated standard. For simplicity in this example, we will use a hypothetical reference signal from the standard.
| Parameter | Value |
| Analyte | Caffeine |
| Internal Standard | This compound |
| Mass of Analyte (m_analyte) | 10.25 mg |
| Mass of Standard (m_std) | 8.50 mg |
| Molecular Weight of Analyte (MW_analyte) | 194.19 g/mol |
| Molecular Weight of Standard (MW_std) | 80.15 g/mol |
| Purity of Standard (P_std) | 99.5% |
| Analyte Signal Integrated | Methyl protons at ~3.4 ppm |
| Number of Analyte Protons (N_analyte) | 3 |
| Integral of Analyte Signal (I_analyte) | 2.85 |
| Reference Signal Integrated | Hypothetical reference peak |
| Number of Reference Protons (N_std) | 1 |
| Integral of Reference Signal (I_std) | 1.00 |
| Calculated Purity of Analyte | 98.7% |
Logical Relationships in qNMR
The following diagram illustrates the relationship between the key parameters in the qNMR purity calculation.
Conclusion
Quantitative ¹H NMR spectroscopy using this compound as an internal standard is a reliable and accurate method for determining the purity of organic compounds. The absence of interfering signals from the internal standard simplifies the spectrum and can lead to more accurate integration. By following the detailed protocol and adhering to proper experimental parameters, researchers can obtain high-quality, reproducible quantitative data essential for various stages of scientific research and development.
References
Application of N-Butyraldehyde-D8 as a Tracer in Biological Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1][2] N-Butyraldehyde-D8, a deuterated analog of n-butyraldehyde, serves as a valuable tracer for investigating the metabolic fate of butyraldehyde and related compounds.[3] By replacing hydrogen atoms with deuterium, this compound becomes distinguishable by mass spectrometry from its endogenous, non-labeled counterpart.[3] This allows for the precise tracking of the tracer's incorporation into various downstream metabolites, providing unparalleled insights into cellular metabolism.[1][2] The use of stable, non-radioactive isotopes like deuterium offers a safe and effective method for dynamic metabolic studies in both in vitro and in vivo models.[2]
Principle of this compound Tracing
The core principle of using this compound as a tracer lies in its mass difference compared to the unlabeled n-butyraldehyde. When introduced into a biological system, this compound will participate in the same biochemical reactions as its natural counterpart.[3] Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can then be used to differentiate and quantify the labeled metabolites from the unlabeled pool.[1][4] The degree of deuterium incorporation into downstream metabolites provides qualitative and quantitative information about the activity of specific metabolic pathways.
Applications in Biological Research
The use of this compound as a tracer has several key applications in biological research and drug development:
-
Metabolic Pathway Elucidation: Tracing the deuterium label from this compound allows for the identification and confirmation of metabolic pathways involving butyraldehyde.[3] This includes its conversion to butanol, butanoic acid, and subsequent entry into central carbon metabolism.
-
Metabolic Flux Analysis: By measuring the rate of deuterium incorporation into various metabolites over time, researchers can quantify the flux through specific metabolic pathways.[2] This is crucial for understanding how metabolism is altered in disease states or in response to therapeutic interventions.
-
Drug Metabolism and Pharmacokinetics: In drug development, deuterated compounds are used to study the metabolic fate of drugs.[5][6] this compound can be used as a model compound to investigate aldehyde metabolism and the potential for drug interactions.
-
Investigating Enzyme Kinetics and Mechanisms: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be studied using this compound.[3] This provides valuable information about the rate-determining steps in enzymatic reactions.[3]
Illustrative Quantitative Data
The following table represents hypothetical data from a stable isotope tracing experiment using this compound in a cell culture model. This data illustrates the expected outcomes of such an experiment, where the incorporation of deuterium into downstream metabolites is quantified.
| Metabolite | Retention Time (min) | Unlabeled (M+0) Peak Area | Labeled (M+8) Peak Area | Percent Isotopic Enrichment |
| n-Butyraldehyde | 3.5 | 1.2 x 10^6 | 8.5 x 10^7 | 98.6% |
| n-Butanol | 4.2 | 5.8 x 10^5 | 2.1 x 10^7 | 97.3% |
| Butanoic Acid | 5.1 | 2.3 x 10^6 | 1.5 x 10^7 | 86.7% |
| Butyryl-CoA | 7.8 | 9.1 x 10^4 | 4.3 x 10^5 | 82.5% |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell type, and analytical instrumentation.
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of this compound in adherent cell lines.
Materials:
-
Adherent cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (isotopic purity >98%)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Tracer Introduction:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, remove the existing culture medium and replace it with fresh medium containing a final concentration of this compound (typically in the µM to mM range, to be optimized for the specific cell line and experiment).
-
Incubate the cells with the tracer-containing medium for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[7]
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[7]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water).
-
Vortex and centrifuge to remove any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Perform chromatographic separation using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the unlabeled (M+0) and labeled (M+8) metabolites using a high-resolution mass spectrometer in either positive or negative ionization mode, depending on the analytes of interest.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled and labeled forms of each metabolite.
-
Calculate the percent isotopic enrichment for each metabolite at each time point.
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for in vitro stable isotope tracing.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Analysis of N-Butyraldehyde in Environmental Contaminants using N-Butyraldehyde-D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyraldehyde, a volatile organic compound (VOC), is a significant environmental contaminant originating from various industrial processes, vehicle emissions, and as a byproduct of photochemical smog. Its presence in the environment is of concern due to its potential adverse health effects, including irritation of the respiratory tract, eyes, and skin. Accurate and precise quantification of n-butyraldehyde in environmental matrices is crucial for monitoring pollution levels, assessing human exposure, and understanding its toxicological implications.
The use of a stable isotope-labeled internal standard, such as N-Butyraldehyde-D8, in conjunction with mass spectrometry-based methods, provides the highest level of accuracy for quantification. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for sample matrix effects and variations in extraction efficiency and instrument response, leading to highly reliable data.
These application notes provide detailed protocols for the analysis of n-butyraldehyde in water and air samples using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Additionally, the toxicological relevance of n-butyraldehyde exposure is discussed with a focus on its interaction with cellular signaling pathways.
Data Presentation
The following table summarizes representative quantitative data for the analysis of n-butyraldehyde in environmental water samples. This data is indicative of the performance of the described methodologies.
| Parameter | Water Matrix | Value | Reference |
| Concentration Range | Tap Water | Not Detected - 0.3 µg/L | [1][2] |
| Mineral Water | Not Detected | [1][2] | |
| Method Detection Limit (MDL) | Reagent Water | 0.1 µg/L (Estimated) | Adapted from similar aldehyde analyses |
| Recovery | Spiked Water Samples | 85 - 115% (Typical) | Based on established isotope dilution methods |
| Relative Standard Deviation (RSD) | Replicate Water Samples | < 10% (Typical) | Based on established isotope dilution methods |
Experimental Protocols
Protocol 1: Analysis of N-Butyraldehyde in Water Samples by Headspace GC-MS
This protocol describes the quantification of n-butyraldehyde in water samples using this compound as an internal standard followed by headspace gas chromatography-mass spectrometry (HS-GC-MS).
1. Materials and Reagents
-
N-Butyraldehyde (analytical standard)
-
This compound (isotopic standard)
-
Methanol (HPLC grade)
-
Reagent water (contaminant-free)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
20 mL headspace vials with PTFE-lined septa and aluminum caps
-
Microsyringes
-
Headspace autosampler
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Preparation of Standards
-
Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of n-butyraldehyde and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions in reagent water. Each standard should contain a constant concentration of this compound (e.g., 10 µg/L) and varying concentrations of n-butyraldehyde (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).
3. Sample Preparation
-
Collect water samples in clean, airtight glass containers.
-
To a 20 mL headspace vial, add 10 mL of the water sample.
-
Spike the sample with the this compound internal standard solution to achieve a final concentration of 10 µg/L.
-
Add 3 g of sodium chloride to the vial to increase the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
4. HS-GC-MS Analysis
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 60°C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 70°C
-
Transfer Line Temperature: 80°C
-
-
GC-MS Conditions:
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness)
-
Oven Program: 40°C (hold for 5 minutes), ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 220°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM)
-
N-Butyraldehyde: m/z 44, 72
-
This compound: m/z 48, 80
-
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of n-butyraldehyde to the peak area of this compound against the concentration of n-butyraldehyde in the calibration standards.
-
Quantify the concentration of n-butyraldehyde in the samples by calculating the peak area ratio and using the calibration curve.
Protocol 2: Analysis of N-Butyraldehyde in Air Samples by Thermal Desorption GC-MS
This protocol details the collection of n-butyraldehyde from air onto sorbent tubes and subsequent analysis by thermal desorption GC-MS using this compound as an internal standard.
1. Materials and Reagents
-
N-Butyraldehyde (analytical standard)
-
This compound (isotopic standard)
-
Methanol (HPLC grade)
-
Stainless steel thermal desorption tubes packed with a suitable sorbent (e.g., Tenax TA)
-
Low-flow air sampling pump
-
Thermal desorption unit coupled to a GC-MS
2. Preparation of Standards
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by injecting known amounts of n-butyraldehyde and a constant amount of this compound onto separate sorbent tubes from a methanolic solution and purging with inert gas to remove the solvent.
3. Sample Collection
-
Connect a sorbent tube to a calibrated low-flow air sampling pump.
-
Sample a known volume of air at a constant flow rate (e.g., 50-200 mL/min). The total volume will depend on the expected concentration of n-butyraldehyde.
-
After sampling, cap the sorbent tubes and store them at 4°C until analysis.
-
For internal standard spiking, the this compound solution can be injected onto the sorbent tube prior to or after sampling. Spiking before sampling is generally preferred.
4. Thermal Desorption GC-MS Analysis
-
Thermal Desorption Conditions:
-
Tube Desorption Temperature: 250°C
-
Tube Desorption Time: 10 minutes
-
Focusing Trap: Tenax TA, cooled to -10°C
-
Trap Desorption Temperature: 280°C (rapid heating)
-
-
GC-MS Conditions: (Same as in Protocol 1)
5. Data Analysis and Quantification
-
Create a calibration curve by plotting the ratio of the peak area of n-butyraldehyde to the peak area of this compound against the mass of n-butyraldehyde on the sorbent tubes.
-
Calculate the mass of n-butyraldehyde in the air sample from the peak area ratio and the calibration curve.
-
Determine the concentration of n-butyraldehyde in the air (in µg/m³) by dividing the mass of the analyte by the volume of air sampled.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of n-butyraldehyde in water.
Caption: N-Butyraldehyde induced irritation signaling pathway via TRPA1 activation.
Toxicological Significance and Signaling Pathways
N-butyraldehyde is recognized as an irritant, particularly to the respiratory system. One of the key molecular mechanisms underlying the irritant effects of many aldehydes, including n-butyraldehyde, is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons that functions as a sensor for noxious chemical stimuli.
Activation of TRPA1 by n-butyraldehyde leads to an influx of calcium ions (Ca²⁺) into the neuron. This influx causes depolarization of the neuronal membrane, triggering the generation and propagation of action potentials to the central nervous system. The brain interprets these signals as a sensation of irritation, pain, or pungency, leading to physiological responses such as coughing or changes in breathing patterns.
In addition to direct sensory irritation, exposure to aldehydes can induce oxidative stress within cells. This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms. Aldehyde-induced oxidative stress can lead to cellular damage and has been implicated in the pathophysiology of various diseases. This can trigger a cascade of intracellular signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to stress, inflammation, and apoptosis. The metabolism of aldehydes by enzymes such as aldehyde dehydrogenases (ALDHs) is a critical detoxification pathway that mitigates this oxidative stress.
References
Application Notes and Protocols for the Use of Deuterated Standards in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmacokinetics (PK) and drug metabolism (DM), the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for assessing their absorption, distribution, metabolism, and excretion (ADME) properties. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalysis.[1] This document provides detailed application notes and experimental protocols for the effective implementation of deuterated standards in your PK and DM studies, ensuring data of the highest quality and reliability.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[2] The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, thus experiencing and correcting for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response.[3][4] This leads to significantly improved accuracy, precision, and robustness of bioanalytical methods.[5][6]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over non-labeled or structural analog internal standards:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer source. Since the deuterated standard has the same physicochemical properties as the analyte, it is affected by the matrix in the same way, allowing for accurate normalization of the analyte signal.[3]
-
Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution steps are a common source of error in bioanalysis. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improved Accuracy and Precision: By correcting for various sources of error, deuterated internal standards lead to bioanalytical methods with higher accuracy and precision. This is crucial for making reliable decisions during drug development.[6]
-
Increased Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance and environmental conditions.
-
Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to support regulatory submissions.[3]
Data Presentation: Quantitative Comparison of Internal Standards
The following tables summarize quantitative data from studies comparing the performance of deuterated internal standards with that of structural analog internal standards.
Table 1: Comparison of Assay Precision for Immunosuppressive Drugs Using a Deuterated Internal Standard. [5]
| Analyte | Concentration Level | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |
| Cyclosporine A | Low | 4.5 | 105 | 5.2 | 103 |
| Medium | 3.1 | 102 | 4.1 | 101 | |
| High | 2.8 | 98 | 3.5 | 99 | |
| Tacrolimus | Low | 6.2 | 108 | 7.5 | 106 |
| Medium | 4.8 | 103 | 5.9 | 102 | |
| High | 3.5 | 99 | 4.2 | 100 | |
| Sirolimus | Low | 7.1 | 110 | 8.3 | 108 |
| Medium | 5.5 | 104 | 6.8 | 103 | |
| High | 4.2 | 101 | 5.1 | 101 | |
| Everolimus | Low | 6.8 | 109 | 7.9 | 107 |
| Medium | 5.1 | 103 | 6.2 | 102 | |
| High | 3.9 | 100 | 4.8 | 101 | |
| Mycophenolic Acid | Low | 5.9 | 106 | 7.1 | 105 |
| Medium | 4.3 | 102 | 5.4 | 101 | |
| High | 3.6 | 99 | 4.3 | 100 |
Table 2: Statistical Comparison of an Analog vs. a Deuterated Internal Standard for the Bioanalysis of an Anticancer Agent. [6]
| Parameter | Analog Internal Standard | Deuterated Internal Standard | p-value |
| Mean Bias (%) | 96.8 | 100.3 | <0.0005 |
| Standard Deviation of Bias | 8.6 | 7.6 | 0.02 |
| Number of Samples (n) | 284 | 340 | - |
Experimental Protocols
This section provides detailed protocols for the use of deuterated standards in pharmacokinetic and drug metabolism studies.
Protocol 1: Quantitative Analysis of a Drug in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
1. Materials and Reagents:
-
Analyte (drug) reference standard
-
Deuterated internal standard (IS) of the analyte
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Water, deionized or Milli-Q grade
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., DMSO, MeOH).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.
-
Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the protein precipitation solvent (e.g., ACN with 0.1% FA) to the desired final concentration.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolite Identification using a Stable Isotope-Labeled Drug
This protocol outlines a strategy for identifying drug metabolites in vitro using a 1:1 mixture of the unlabeled drug and its stable isotope-labeled (e.g., deuterated) counterpart.
1. Incubation:
-
Prepare a 1:1 molar ratio mixture of the unlabeled drug and its deuterated analog.
-
Incubate this mixture with a metabolically active system, such as human liver microsomes (HLMs) or hepatocytes, in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism).
-
Include control incubations (without cofactors or without the drug mixture) to differentiate between enzymatic and non-enzymatic degradation.
-
Quench the reaction at various time points with a cold organic solvent (e.g., acetonitrile).
2. Sample Preparation:
-
Centrifuge the quenched incubation samples to pellet the protein.
-
Analyze the supernatant directly or after further cleanup (e.g., solid-phase extraction) if necessary.
3. LC-MS/MS Analysis:
-
Perform a full scan LC-MS analysis to screen for all potential metabolites.
-
Metabolites derived from the drug will appear as doublet peaks in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms in the labeled drug.[7]
-
Perform product ion scanning (MS/MS) on both peaks of the doublet. The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label. This confirms that the detected species is a drug-related metabolite.
Visualizations
The following diagrams illustrate key workflows and concepts described in these application notes.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Workflow for metabolite identification using stable isotope labeling.
Caption: Correction of matrix effects by a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of N-Butyraldehyde-D8 and other Volatile Organic Compounds
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of volatile organic compounds (VOCs), with a specific focus on N-Butyraldehyde-D8. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of n-butyraldehyde, a volatile short-chain aldehyde. Due to its volatility and chemical properties, accurate and reproducible analysis requires robust sample preparation techniques to extract and concentrate the analyte from various matrices. This document outlines three primary methods for the sample preparation of this compound and similar VOCs for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Static Headspace (HS) with Derivatization: This technique involves the analysis of the vapor phase in equilibrium with the sample, often enhanced by derivatization to improve the volatility and chromatographic behavior of the target analytes.
-
Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample or its headspace, and analytes are adsorbed onto the fiber. The fiber is then thermally desorbed in the GC inlet.
-
Purge and Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through a liquid sample. The purged volatile compounds are then trapped on an adsorbent material, which is subsequently heated to desorb the analytes into the GC system.
The selection of the most appropriate technique depends on the sample matrix, the required sensitivity, and the specific instrumentation available. This compound is commonly used as an internal standard in the analysis of other VOCs due to its similar chemical behavior and distinct mass spectrum.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of short-chain aldehydes using the described sample preparation techniques. Data for this compound is limited; therefore, data for n-butyraldehyde and other similar aldehydes are included for comparison.
| Parameter | Headspace with Derivatization (PFBOA) | SPME with On-Fiber Derivatization (PFBHA) | Purge and Trap |
| Analyte | n-Butyraldehyde | Stale Aldehydes (e.g., 3-methyl-butyraldehyde) | Volatile Organic Compounds |
| Matrix | Water, Household Products | Beer | Water |
| Limit of Detection (LOD) | N.D. - 0.3 µg/L[1] | 0.2 - 500 µg/L (linear range)[2] | 0.01–0.03 μg L⁻¹ (for various VOCs)[3] |
| Limit of Quantification (LOQ) | - | - | 0.03–0.1 μg L⁻¹ (for various VOCs)[3] |
| Recovery | - | 88% - 107%[2] | 80 and 120% (for GSM and 2-MIB) |
| Relative Standard Deviation (RSD) | - | 1.0% - 15.7%[2] | <15% |
N.D. - Not Detected
Experimental Protocols
Static Headspace (HS) with Derivatization followed by GC-MS
This protocol is adapted from a method for the analysis of carbonyl compounds in aqueous samples after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA).[1][4]
Materials:
-
Headspace vials (20 mL) with caps and septa
-
o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA) solution (1 mg/mL in water)
-
Sodium chloride (NaCl)
-
Sample containing this compound
-
GC-MS system with a headspace autosampler
Protocol:
-
Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Internal Standard Spiking: If this compound is not the analyte of interest, spike the appropriate concentration of this compound solution into the sample as an internal standard.
-
Derivatization: Add 1 mL of the PFBOA solution to the vial.
-
Salting Out: Add 3 g of NaCl to the vial to increase the partitioning of the analytes into the headspace.
-
Vial Sealing: Immediately cap the vial securely.
-
Incubation and Reaction: Place the vial in the headspace autosampler incubator. Heat the vial at 60°C for 60 minutes to allow for the derivatization reaction to reach equilibrium.[1][4]
-
Headspace Injection: After incubation, a portion of the headspace gas is automatically injected into the GC-MS for analysis.
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) to elute the derivatized aldehydes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of the PFBOA-derivatized this compound.
-
Solid-Phase Microextraction (SPME) with On-Fiber Derivatization followed by GC-MS
This protocol is based on a method for the analysis of aldehydes in beer using on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2]
Materials:
-
SPME fiber assembly with a suitable coating (e.g., 65 µm PDMS/DVB)
-
Headspace vials (20 mL) with caps and septa
-
PFBHA solution (e.g., 60 mg/L in water)
-
Sample containing this compound
-
GC-MS system with an SPME-compatible inlet
Protocol:
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.
-
On-Fiber Derivatization Reagent Loading: Insert the SPME fiber into the headspace of a vial containing the PFBHA solution. Adsorb the derivatization reagent onto the fiber by exposing it for 10 minutes at 60°C.[2]
-
Sample Preparation: Place 2 mL of the sample into a 20 mL headspace vial and seal it.
-
Headspace Extraction and Derivatization: Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial. Expose the fiber for 60 minutes at 60°C to allow for simultaneous extraction and derivatization of the aldehydes.[2]
-
Fiber Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.
-
Thermal Desorption: Desorb the analytes from the fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Employ a temperature program that effectively separates the derivatized aldehydes.
-
MS Detection: Operate in SIM mode, monitoring for the characteristic ions of the PFBHA-derivatized this compound.
-
Purge and Trap (P&T) followed by GC-MS
This is a general protocol for the analysis of volatile organic compounds in aqueous samples, which can be optimized for this compound.[5][6]
Materials:
-
Purge and trap concentrator system
-
Purge tubes (spargers)
-
Adsorbent trap (e.g., Tenax or a multi-bed trap)
-
Sample vials (40 mL) with screw caps and septa
-
Inert purge gas (e.g., helium or nitrogen)
-
Sample containing this compound
-
GC-MS system
Protocol:
-
Sample Collection: Collect the sample in a 40 mL vial, ensuring no headspace (zero air bubbles).
-
Sample Introduction: Introduce a known volume of the sample (e.g., 5-25 mL) into the sparging vessel of the purge and trap system.
-
Internal Standard Spiking: If necessary, spike the sample with an internal standard.
-
Purging: Purge the sample with an inert gas (e.g., helium at 35-40 mL/min) for a set period (e.g., 11-20 minutes). The sample can be heated (e.g., to 60°C) to improve the purging efficiency of less volatile compounds.
-
Trapping: The volatile compounds purged from the sample are carried by the gas stream onto an adsorbent trap, where they are concentrated.
-
Dry Purge (Optional): A dry purge step may be used to remove excess water from the trap.
-
Desorption: Rapidly heat the trap to a high temperature (e.g., 230-280°C) to desorb the trapped analytes.[3]
-
Analyte Transfer: The desorbed analytes are transferred with the carrier gas to the GC column.
-
GC-MS Analysis:
-
GC Column: A column suitable for volatile organics analysis (e.g., a VMS-specific column) is recommended.
-
Oven Program: A temperature program that provides good separation of the target VOCs.
-
MS Detection: Full scan or SIM mode can be used depending on the required sensitivity and selectivity.
-
References
Application Notes: N-Butyraldehyde-D8 in the Synthesis of Deuterated Polymers
Introduction
Deuterated polymers, macromolecules in which hydrogen atoms are strategically replaced with their stable isotope deuterium, are invaluable tools in scientific research and development.[1][2][3] This isotopic substitution imparts unique physical and chemical properties, including altered vibrational frequencies and enhanced thermal and oxidative stability.[1] These characteristics make deuterated polymers essential for a range of advanced applications, from fundamental polymer science to drug delivery systems and materials engineering.[1][4]
N-Butyraldehyde-D8 (octadeuteriobutanal) is a fully deuterated analog of n-butyraldehyde, serving as a critical precursor for synthesizing deuterated polymers, particularly polyacrylates and related materials.[5] Its use allows for the introduction of a high degree of deuterium labeling into the side chains of polymers, which is crucial for techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy to probe polymer structure, dynamics, and morphology.[4][6][7][8]
Key Applications for Researchers and Drug Development Professionals:
-
Enhanced Analytical Precision: The distinct isotopic signature of deuterium enables precise identification and quantification in mass spectrometry and NMR studies.[1] Deuterated polymers serve as ideal internal standards in bioanalytical assays, compensating for matrix effects and improving accuracy.[1]
-
Drug Delivery Systems: The enhanced stability of deuterated polymers can extend the functional lifespan of drug delivery vehicles.[1] Deuteration can also alter the metabolic profile of polymer-drug conjugates, potentially improving therapeutic efficacy and reducing side effects by prolonging the drug's residence time in the plasma.[9][10]
-
Neutron Scattering Studies: Selective deuteration creates high contrast between different polymer chains or segments in a blend, which is essential for SANS experiments.[4][8] This allows for detailed characterization of polymer conformation, phase morphology, and dynamics in bulk states, which is otherwise impossible with techniques like X-ray scattering.[2][4]
Experimental Protocols and Methodologies
This section outlines the synthetic pathway from this compound to a deuterated monomer (n-Butyl-d9 acrylate) and its subsequent polymerization to yield poly(n-butyl-d9 acrylate).
Logical Workflow: From Precursor to Polymer Application
The overall process involves a multi-step synthesis followed by characterization and final application.
Caption: Overall workflow from precursor synthesis to final polymer applications.
Protocol 1: Synthesis of n-Butyl-d9 Acrylate Monomer
This protocol details the conversion of this compound into the polymerizable monomer, n-Butyl-d9 acrylate. This involves a two-step process: reduction of the aldehyde to a deuterated alcohol, followed by esterification.
Chemical Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of n-Butyl-d9 acrylate monomer.
Step 1: Reduction of this compound to n-Butanol-d9
-
Objective: To reduce the aldehyde group to a hydroxyl group, incorporating an additional deuterium atom.
-
Materials:
-
This compound (1.0 eq)
-
Sodium borodeuteride (NaBD₄) (0.3 eq)
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether or THF
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of sodium borodeuteride in D₂O.
-
Add the NaBD₄ solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding D₂O.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield crude n-Butanol-d9.
-
Purify the product by distillation if necessary.
-
Step 2: Esterification of n-Butanol-d9 to n-Butyl-d9 Acrylate
-
Objective: To form the acrylate ester monomer.
-
Materials:
-
n-Butanol-d9 (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydroquinone (inhibitor)
-
-
Procedure:
-
Dissolve n-Butanol-d9 and anhydrous pyridine in anhydrous DCM in a flask under an inert atmosphere. Add a small amount of hydroquinone to prevent premature polymerization.
-
Cool the mixture to 0°C.
-
Add acryloyl chloride dropwise to the solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and remove the DCM under reduced pressure.
-
Purify the resulting n-Butyl-d9 acrylate monomer via vacuum distillation, ensuring the collection flask contains a small amount of inhibitor.
-
Protocol 2: Polymerization of n-Butyl-d9 Acrylate
This protocol describes the synthesis of poly(n-butyl-d9 acrylate) via free-radical polymerization.
-
Objective: To polymerize the deuterated monomer to a high molecular weight polymer.
-
Materials:
-
n-Butyl-d9 acrylate monomer
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene or dioxane
-
Methanol (for precipitation)
-
-
Procedure:
-
Dissolve the purified n-Butyl-d9 acrylate monomer and AIBN (typically 0.1-1.0 mol% relative to monomer) in anhydrous toluene in a Schlenk flask.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 60-70°C and stir for 12-24 hours. The solution will become more viscous as the polymerization proceeds.
-
Cool the reaction to room temperature and dilute with a small amount of toluene if necessary.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of cold, stirring methanol.
-
Collect the white polymer precipitate by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into cold methanol to further purify.
-
Collect the final polymer and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Protocol 3: Characterization of Deuterated Polymer
The synthesized poly(n-butyl-d9 acrylate) should be characterized to determine its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR is used to confirm the absence of protons in the butyl side chain and to analyze the polymer backbone.
-
¹³C-NMR provides detailed information about the polymer's structure and tacticity.[7][11]
-
²H-NMR (Deuterium NMR) is used to confirm the location and extent of deuteration.[6]
-
Sample Preparation: Dissolve ~10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).[11][12]
-
-
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the GPC mobile phase (e.g., THF).
-
Data Presentation
Quantitative data from the characterization of synthesized deuterated polymers should be summarized for clarity and comparison. The following table provides an example of typical characterization data for deuterated poly(n-butyl acrylate).
Table 1: Representative Characterization Data for Deuterated Poly(n-butyl acrylate)
| Lot Number | Mn ( g/mol ) x 10³ | Mw/Mn (PDI) | Deuteration Level | Analysis Technique |
| P43636C-d3nBuA | 5.5 | 1.16 | >99% (Side Chain) | GPC, NMR |
| P42336-d3nBuA | 6.5 | 1.12 | >99% (Side Chain) | GPC, NMR |
| P43636B-d3nBuA | 12 | 1.04 | >99% (Side Chain) | GPC, NMR |
Data is representative and sourced from commercially available deuterated polymers for illustrative purposes.[13] The actual results will vary based on specific reaction conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 6. "Deuterium NMR of Adsorbed Poly(Methyl Acrylate)-d₃" by Frank D. Blum and Wuu-Yung Lin [scholarsmine.mst.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterated Polymers - The Road to the ESS - About - SINE2020 portal [sine2020.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. measurlabs.com [measurlabs.com]
- 12. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]
- 13. Deuterated Poly(n-butyl acrylate-d3) [polymersource.ca]
Troubleshooting & Optimization
Troubleshooting poor peak shape of N-Butyraldehyde-D8 in gas chromatography
This technical support guide provides troubleshooting advice for common issues encountered during the analysis of N-Butyraldehyde-D8 by gas chromatography (GC). The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor peak shape and other chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound is a common issue and is often indicative of active sites within the GC system. Aldehydes are polar and prone to interaction with these sites.
Possible Causes:
-
Active Sites in the Inlet: The injector liner, particularly if it contains glass wool, can have silanol groups that interact with the aldehyde.[1][2] Contamination from previous injections can also create active sites.[3][4]
-
Column Contamination or Degradation: The stationary phase of the column can degrade over time, exposing active sites.[3][5] Accumulation of non-volatile residues from the sample matrix at the head of the column can also cause peak tailing.[5]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume or turbulence, leading to peak tailing.[2][5]
-
Insufficiently Deactivated System: Metal surfaces within the flow path can also contribute to analyte interaction.[1]
Solutions:
-
Inlet Maintenance: Regularly replace the inlet liner with a deactivated one.[6][7] Consider using a liner without glass wool or one with deactivated glass wool.
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column from the inlet side.[5]
-
Use of a Guard Column: A deactivated guard column can help protect the analytical column from non-volatile residues.
-
Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[2][5]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.
Possible Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[2][8]
-
Solvent Mismatch: If the sample solvent is not compatible with the polarity of the stationary phase, it can affect the focusing of the analyte at the head of the column.[2][9]
-
Condensation in the Injector: If the injector temperature is too low, the sample may condense, leading to a broad, fronting peak.[8]
Solutions:
-
Reduce Injection Volume: Decrease the amount of sample injected or dilute the sample.[8]
-
Use an Appropriate Solvent: Dissolve the sample in a solvent that is compatible with the GC column's stationary phase.[10]
-
Optimize Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the sample.
Q3: I am observing ghost peaks in my chromatogram when analyzing this compound. Where are they coming from?
Ghost peaks are extraneous peaks that appear in the chromatogram and can originate from various sources within the GC system.[11][12]
Possible Causes:
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[13]
-
Septum Bleed: Degradation of the injector septum at high temperatures can release siloxane compounds that produce peaks.[4]
-
Contamination from Previous Injections (Carryover): Residue from a previous, more concentrated sample can be retained in the injector or at the head of the column and elute in a subsequent run.[4]
-
Sample Contamination: The sample itself or the solvent may be contaminated.[14]
Solutions:
-
Use High-Purity Carrier Gas and Filters: Employ high-purity gas and install appropriate traps to remove hydrocarbons, moisture, and oxygen.
-
Use High-Quality Septa: Select septa that are rated for the injector temperatures being used and enable the septum purge feature on the GC if available.[4]
-
Perform Blank Runs: Inject a blank solvent after a concentrated sample to check for carryover. If ghost peaks are present, cleaning the injector and trimming the column may be necessary.
-
Check Sample and Solvent Purity: Analyze a fresh, high-purity solvent to ensure it is not the source of contamination.
Q4: The peak response for this compound is inconsistent or has decreased significantly. What should I check?
A loss of response can be due to activity in the system, leaks, or issues with the injection or detector.
Possible Causes:
-
Active Sites: As with peak tailing, active sites can irreversibly adsorb the analyte, leading to a loss of signal.[1][9]
-
Leaks: A leak in the system, particularly at the injector, will result in a loss of sample and poor reproducibility.[7][8]
-
Injector Discrimination: The injection technique or injector parameters may not be optimal for the volatile this compound.
-
Detector Issues: The detector may not be functioning correctly, or the settings may be inappropriate.[15]
Solutions:
-
System Deactivation: Perform the maintenance steps described for peak tailing to ensure an inert flow path.
-
Leak Check: Perform a thorough leak check of the entire GC system.
-
Optimize Injection Parameters: Adjust the injection speed and injector temperature to minimize discrimination.
-
Detector Maintenance: Clean the detector according to the manufacturer's instructions and verify its settings.
Q5: Would derivatization help improve the peak shape of this compound?
Yes, derivatization is a common strategy to improve the chromatographic behavior of aldehydes.[16][17]
Benefits of Derivatization:
-
Increased Stability: Derivatives are often more stable than the parent aldehyde, reducing the risk of degradation during analysis.[3][18]
-
Reduced Polarity: Derivatization can mask the polar carbonyl group, reducing interactions with active sites and leading to more symmetrical peaks.[17][18]
-
Improved Volatility: The volatility of the analyte can be modified to improve separation.[18][19]
-
Enhanced Detection: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors.[16]
A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative.[16][20]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor GC peak shape.
Experimental Protocols
Protocol 1: Inlet Liner and Septum Replacement
-
Cool Down: Set the injector temperature to below 50°C and turn off the oven and detector heating. Allow the instrument to cool down.
-
Turn Off Gases: Turn off the carrier and split gases at the instrument.
-
Remove Column: Carefully remove the analytical column from the injector, ensuring not to damage the column end.
-
Open Injector: Following the instrument manufacturer's instructions, open the injector assembly.
-
Remove Old Consumables: Remove the septum and the inlet liner. Note the orientation of the liner.
-
Clean Injector Port (if necessary): If visible residue is present, gently clean the inside of the injector port with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or acetone).
-
Install New Liner: Wearing clean, lint-free gloves, install a new, deactivated liner. Ensure it is correctly seated.
-
Install New Septum: Place a new, high-temperature septum in the injector nut.
-
Reassemble Injector: Reassemble the injector and tighten the retaining nut according to the manufacturer's specifications. Do not overtighten.
-
Reinstall Column: Reinstall the analytical column.
-
Restore Gas Flow and Leak Check: Turn on the gas flows and perform a thorough leak check of the injector fittings.
-
Heat Up and Condition: Heat the injector to the method temperature. It is good practice to condition the new septum by holding it at the method temperature for a short period before analysis.
Protocol 2: GC Column Conditioning
-
Disconnect from Detector: Disconnect the column from the detector and leave the inlet side connected. This prevents contamination of the detector.
-
Set Gas Flow: Set the carrier gas flow rate to the typical value used in your method.
-
Purge Column: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Temperature Program: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold: Hold at this temperature for 1-2 hours. For very contaminated columns, a longer conditioning time may be necessary.
-
Cool Down: Cool the oven down.
-
Reconnect to Detector: Reconnect the column to the detector.
-
Equilibrate: Equilibrate the system at the initial conditions of your method until a stable baseline is achieved.
Protocol 3: General Procedure for Derivatization with PFBHA
This is a general guideline. The reaction conditions may need to be optimized for your specific application.
-
Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., pyridine or ethyl acetate) at a concentration of 10-20 mg/mL.
-
Sample Preparation: Prepare a solution of your this compound sample in a compatible solvent.
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of the sample solution.
-
Add an excess of the PFBHA reagent solution.
-
Cap the vial tightly.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.
-
-
Cool and Quench: Allow the vial to cool to room temperature. The reaction may be quenched by the addition of a small amount of a quenching agent if necessary, or directly diluted.
-
Extraction/Dilution: Dilute the reaction mixture with a suitable solvent (e.g., hexane or ethyl acetate) to the desired final concentration for GC analysis. If necessary, a liquid-liquid extraction can be performed to clean up the sample.
-
Analysis: Inject the derivatized sample into the GC. The resulting oxime derivative will be less polar and should exhibit improved peak shape.
Quantitative Data Summary
While specific GC method parameters are highly dependent on the instrument and application, the following table provides a general starting point for the analysis of underivatized short-chain aldehydes.
| Parameter | Recommended Range/Value | Notes |
| Column Type | Low to mid-polarity (e.g., 5% Phenyl Polysiloxane) | A WAX column can also improve peak shape for aldehydes.[21] |
| Injector Temperature | 200 - 250 °C | Must be high enough for rapid vaporization. |
| Initial Oven Temp. | 40 - 60 °C | Should be low enough to allow for good focusing of the analyte. |
| Oven Ramp Rate | 10 - 20 °C/min | Can be optimized to improve resolution. |
| Final Oven Temp. | 200 - 280 °C | Dependent on other components in the sample. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID is a robust, general-purpose detector. MS provides mass information for identification. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC compounds - poor peak shapes and missing peaks [restek.com]
- 7. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. it.restek.com [it.restek.com]
- 12. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. instrument-solutions.com [instrument-solutions.com]
- 14. Ghost peak during the determination of aldehydes using dnph - Chromatography Forum [chromforum.org]
- 15. mastelf.com [mastelf.com]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aldehydes by GC - Chromatography Forum [chromforum.org]
Technical Support Center: Analysis of N-Butyraldehyde-D8 in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects when using N-Butyraldehyde-D8 as an internal standard for the quantification of n-butyraldehyde in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis when using this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of n-butyraldehyde, even when using a stable isotope-labeled internal standard like this compound.[3] Components of complex matrices such as plasma, urine, or tissue homogenates, including salts, lipids, and proteins, are common causes of matrix effects.[4][5]
Q2: I am observing a different retention time for this compound compared to the native n-butyraldehyde. Why is this happening and what are the implications?
A2: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, which can affect its interaction with the chromatographic stationary phase, resulting in a small retention time shift.[6][7][8] Even a minor shift can expose the analyte and the internal standard to different matrix components as they elute, leading to differential matrix effects and compromising the accuracy of quantification.[9] It is crucial to optimize chromatographic conditions to ensure co-elution.
Q3: Is this compound always the best internal standard for n-butyraldehyde analysis?
A3: While stable isotope-labeled internal standards like this compound are generally the preferred choice for correcting matrix effects, they are not a guaranteed solution.[9] The potential for chromatographic separation due to the deuterium isotope effect can lead to quantification errors.[7] In cases of severe differential matrix effects, other strategies such as the use of a 13C-labeled internal standard (if available) or more rigorous sample cleanup may be necessary.
Q4: What is derivatization and should I consider it for my n-butyraldehyde analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For small, volatile, and polar molecules like n-butyraldehyde, derivatization is a highly recommended strategy.[10][11] It can improve chromatographic retention and separation, enhance ionization efficiency in the mass spectrometer, and reduce matrix effects.[12] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[10][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Splitting, Tailing, or Fronting) for this compound and/or n-Butyraldehyde | 1. Column contamination or void formation. 2. Incompatible injection solvent. 3. High sample concentration (overload). 4. Dead volume in the system.[13][14] | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. 3. Dilute the sample. 4. Check and tighten all fittings and connections.[13] |
| High Variability in Analyte/Internal Standard Response Ratio | 1. Differential matrix effects due to chromatographic separation of n-butyraldehyde and this compound. 2. Inconsistent sample preparation leading to variable recovery. 3. Instability of the analyte or internal standard in the matrix or processed sample. | 1. Optimize the chromatographic gradient to achieve co-elution. Consider a shallower gradient or a different stationary phase. 2. Standardize and validate the sample preparation procedure. Ensure consistent timing and reagent volumes. 3. Investigate the stability of both compounds under the storage and analytical conditions. |
| Low Recovery of this compound and n-Butyraldehyde | 1. Inefficient sample preparation (e.g., poor extraction from the matrix). 2. Adsorption of the analytes to sample containers or instrument components. 3. Degradation of the analytes during sample processing. | 1. Optimize the sample preparation method (e.g., change solvent, pH, or SPE sorbent). 2. Use silanized glassware and check for any active sites in the LC system. 3. Ensure samples are kept at an appropriate temperature and process them quickly. |
| Significant Ion Suppression or Enhancement | 1. Co-elution of matrix components (e.g., phospholipids from plasma). 2. Inadequate sample cleanup. | 1. Modify the chromatographic method to separate the analytes from the interfering matrix components. 2. Implement a more effective sample preparation technique such as solid-phase extraction (SPE) or a more selective liquid-liquid extraction (LLE). |
Experimental Protocols
Derivatization of Butyraldehyde with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes a general procedure for the derivatization of n-butyraldehyde and this compound in a sample extract.
Materials:
-
Sample extract (e.g., from plasma after protein precipitation)
-
This compound internal standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 0.5% phosphoric acid)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
To 100 µL of the sample extract, add a known amount of this compound internal standard solution.
-
Add 200 µL of the DNPH derivatizing solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
After incubation, the sample is ready for LC-MS/MS analysis.
Diagram of the Derivatization Workflow:
Derivatization workflow for n-butyraldehyde analysis.
Sample Preparation Methods to Mitigate Matrix Effects
The choice of sample preparation is critical for removing interfering matrix components. Below are comparative tables and protocols for common techniques.
Table 1: Comparison of Sample Preparation Techniques for Butyraldehyde Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects from soluble components like phospholipids. | 80-100% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[15] | More selective than PPT, can remove a significant portion of matrix components. | Can be labor-intensive, may form emulsions, and requires larger solvent volumes.[15] | 70-95% | Moderate to High |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while matrix components are washed away, followed by elution of the analytes.[15] | Highly selective, provides clean extracts, and can concentrate the sample. | Can be more expensive and requires method development to optimize the sorbent and solvents. | 85-105% | High |
Materials:
-
Plasma sample (e.g., 200 µL)
-
This compound internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE))
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Add this compound internal standard to the plasma sample.
-
Add 1 mL of MTBE to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
The sample is ready for derivatization or direct LC-MS/MS analysis.
Materials:
-
Plasma sample (e.g., 200 µL)
-
This compound internal standard solution
-
SPE cartridge (e.g., a reversed-phase polymer-based sorbent)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
Procedure:
-
Add this compound internal standard to the plasma sample.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.
-
Elute the analytes with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
Diagram of the Sample Preparation Decision Tree:
Decision tree for selecting a sample preparation method.
Conclusion
Successfully mitigating matrix effects when using this compound requires a systematic approach that includes careful consideration of the deuterium isotope effect, the potential need for derivatization, and the implementation of an appropriate sample preparation strategy. By following the guidance and protocols outlined in this technical support center, researchers can improve the accuracy, precision, and reliability of their n-butyraldehyde quantification in complex biological matrices.
References
- 1. support.waters.com [support.waters.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youngin.com [youngin.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. aurorabiomed.com [aurorabiomed.com]
How to handle the volatility of N-Butyraldehyde-D8 in a laboratory setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the volatility of N-Butyraldehyde-D8 in a laboratory setting. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the volatility of this compound?
A1: this compound, similar to its non-deuterated counterpart, is a highly flammable and volatile liquid.[1][2][3][4][5] The main hazards stem from its low flash point and the ability of its vapors to form explosive mixtures with air.[2][4][6] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[6][7] Inhalation of vapors can also cause respiratory irritation.[5][7]
Q2: How should this compound be stored to minimize evaporation and degradation?
A2: To minimize volatility-related issues, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6][8] The recommended storage temperature is between 2-8°C.[1] Storing under an inert atmosphere, such as nitrogen, is also advised to prevent oxidation and peroxide formation.[6][8][9]
Q3: What are the key physical properties of N-Butyraldehyde that are relevant to its volatility?
A3: The following table summarizes the key physical properties of n-Butyraldehyde. These values are expected to be very similar for this compound.
| Property | Value |
| Molecular Weight | 72.11 g/mol [3][5] |
| Boiling Point | 75 °C / 167 °F[1][2][4] |
| Melting Point | -96 °C / -140.8 °F[1][2] |
| Flash Point | -12 °C / 10.4 °F (closed cup)[2][9] |
| Vapor Pressure | 91.5 mmHg @ 20 °C[2] |
| Vapor Density | 2.5 (Air = 1)[6][9] |
| Water Solubility | 7.1 g/100 mL (25 °C)[10] |
Q4: Can this compound be handled on an open bench?
A4: Due to its high volatility and flammability, this compound should always be handled in a well-ventilated fume hood.[5] This minimizes the risk of inhalation and the accumulation of flammable vapors. All potential ignition sources should be eliminated from the work area.[6][8][9]
Troubleshooting Guides
Issue 1: Inconsistent results in quantitative analysis.
Possible Cause: Loss of analyte due to evaporation during sample preparation or analysis.
Troubleshooting Steps:
-
Minimize Headspace: Use vials with minimal headspace to reduce the amount of compound that can vaporize.
-
Use Septa-Sealed Vials: Employ vials with PTFE/silicone septa to prevent vapor loss during storage and before analysis.
-
Chill Samples: Keep samples and standards cooled on an ice bath during preparation to reduce vapor pressure.
-
Automated Headspace Analysis: For GC analysis, consider using a headspace autosampler to ensure reproducible injection of the volatile analyte.[11]
-
Derivatization: Convert the volatile aldehyde into a less volatile derivative before analysis. Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12][13]
Issue 2: Difficulty in accurately weighing a small amount of this compound.
Possible Cause: Rapid evaporation from the weighing vessel.
Troubleshooting Steps:
-
Use a Tared, Sealed Container: Tare a sealed vial (e.g., a vial with a screw cap and septum). Add the this compound to the vial using a syringe and re-weigh the sealed vial to determine the exact amount by difference.
-
Work Quickly: Minimize the time the container is open to the atmosphere.
-
Prepare a Stock Solution: Instead of weighing small amounts for each experiment, prepare a stock solution in a suitable, less volatile solvent and aliquot the required volume.
Issue 3: Suspected degradation of this compound upon storage.
Possible Cause: Oxidation or polymerization. Aldehydes can oxidize to carboxylic acids or undergo polymerization, especially in the presence of air, light, acids, or bases.[4][6][9]
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and at the recommended refrigerated temperature.[6][8][9]
-
Use an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Re-analyze Purity: If degradation is suspected, re-analyze the purity of the material using an appropriate analytical technique such as GC-MS or NMR. CDN Isotopes suggests re-analyzing for chemical purity after three years.[14]
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials: this compound, appropriate solvent (e.g., methanol, acetonitrile), volumetric flasks, gas-tight syringe, septa-sealed vials.
-
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, transfer a known volume of a suitable solvent into a volumetric flask.
-
Using a gas-tight syringe, withdraw a precise volume of this compound and dispense it into the solvent in the volumetric flask.
-
Immediately cap the flask and mix thoroughly.
-
Dilute to the mark with the solvent and mix again.
-
Transfer aliquots of the standard solution to smaller, septa-sealed vials for use.
-
Store the standard solution at 2-8°C when not in use.
-
Protocol 2: Derivatization of this compound with DNPH for HPLC Analysis
This method is based on the principle of converting the volatile aldehyde into a stable dinitrophenylhydrazone derivative for easier handling and analysis by HPLC-UV.[12][15]
-
Materials: this compound sample, 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile with a small amount of acid catalyst like perchloric acid or sulfuric acid), acetonitrile, water, HPLC vials.
-
Procedure:
-
To a known volume of the sample containing this compound in an HPLC vial, add an excess of the DNPH derivatizing solution.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for at least one hour, or as optimized for the specific application.
-
The resulting solution containing the stable DNPH-d8-butyraldehyde derivative can then be directly analyzed by HPLC with UV detection.
-
Visualizations
Caption: Workflow for the analysis of volatile this compound.
Caption: Decision tree for troubleshooting volatility issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.dk [fishersci.dk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. High-Quality n Butyraldehyde for Industrial Applications | PENPET [penpet.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. download.basf.com [download.basf.com]
- 9. theandhrapetrochemicals.com [theandhrapetrochemicals.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. formacare.eu [formacare.eu]
- 13. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. Analysis of volatile aldehyde biomarkers in human blood by derivatization and dispersive liquid-liquid microextraction based on solidification of floating organic droplet method by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in N-Butyraldehyde-D8 samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in N-Butyraldehyde-D8 samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can be categorized as follows:
-
Isotopic Impurities: Residual non-deuterated (H8) or partially deuterated isotopologues of n-butyraldehyde.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted deuterated precursors such as n-butanol-D9.
-
Byproducts: Isobutyraldehyde-D8, and products from side reactions like aldol condensation.[1]
-
-
Degradation Products:
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Q2: How can I minimize the formation of impurities during storage and handling?
A2: To minimize impurity formation, proper storage and handling are crucial:
-
Storage: Store this compound in an airtight, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at or below room temperature. For long-term storage, temperatures of -20°C are recommended to reduce volatility and slow potential degradation reactions.[1][2]
-
Handling: Minimize exposure to air and light. Use in a well-ventilated fume hood. For reactions, consider using techniques like cannula transfer under an inert atmosphere.
Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A3: The most effective analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and identifying them based on their mass spectra. The mass difference between deuterated and non-deuterated compounds allows for their differentiation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): Provides detailed structural information and is excellent for determining the isotopic enrichment of your sample. ¹H NMR can detect proton-containing impurities, while ²H NMR confirms the deuterium labeling pattern.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS chromatogram | Presence of volatile impurities such as residual solvents, non-deuterated n-butyraldehyde, or isobutyraldehyde-D8. | 1. Identify the peaks by comparing their mass spectra with a library of known compounds.2. Quantify the impurities using an internal or external standard.3. If necessary, purify the sample using fractional distillation or preparative GC.[3][4][5] |
| Lower than expected isotopic purity determined by MS | Contamination with non-deuterated or partially deuterated n-butyraldehyde. | 1. Verify the isotopic enrichment of the starting materials if synthesizing in-house.2. If purchased, review the certificate of analysis from the supplier.[2]3. For applications requiring very high isotopic purity, consider purification methods that can separate based on small differences in physical properties, though this can be challenging. |
| Appearance of a broad hump in the ¹H NMR spectrum | Polymerization of the aldehyde. | 1. Confirm polymerization by analyzing the sample with other techniques like IR spectroscopy (look for changes in the carbonyl stretch).2. If polymerization is confirmed, the sample may need to be repurified by distillation to remove the polymer.3. To prevent future polymerization, ensure storage conditions are optimal (cool, dark, and under inert gas).[1] |
| Sample appears discolored or has a strong acidic odor | Oxidation of the aldehyde to butyric acid-D7. | 1. Confirm the presence of butyric acid-D7 using GC-MS or NMR.2. Purify the sample by distillation, as the boiling point of butyric acid is significantly higher than that of butyraldehyde.3. In the future, handle the sample under an inert atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or diethyl ether).
-
If quantification is needed, add an internal standard at a known concentration.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-WAX) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.
-
-
Data Analysis:
-
Identify peaks in the chromatogram by comparing their retention times and mass spectra to reference spectra in a database (e.g., NIST).
-
Pay close attention to masses corresponding to potential impurities (e.g., m/z 72 for non-deuterated n-butyraldehyde, m/z 89 for butyric acid-D7).
-
Protocol 2: Determination of Isotopic Purity by ¹H NMR
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, benzene-d6).
-
Add a known amount of an internal standard with a distinct proton signal if quantification of proton-containing impurities is desired.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to any residual protons in the this compound molecule.
-
Compare the integrals of these residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated or partially deuterated species.
-
Visual Workflows
Caption: Workflow for identifying and addressing impurities.
Caption: Strategy for minimizing impurities.
References
- 1. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. prepchem.com [prepchem.com]
- 4. US5865957A - Method for producing butyraldehydes - Google Patents [patents.google.com]
- 5. US8692024B2 - Method of producing n-butyraldehyde - Google Patents [patents.google.com]
Technical Support Center: Improving Measurement Reproducibility in Deuterium Tracing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their deuterium tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting reproducibility in deuterium tracing experiments?
A1: The reproducibility of deuterium tracing experiments is highly sensitive to experimental conditions. Key factors include:
-
Sample Preparation: Consistency in sample handling, quenching, and extraction is crucial to minimize variability.[1][2]
-
D₂O Enrichment: The concentration of deuterium oxide (D₂O) in the labeling medium must be precisely controlled and consistent across all experiments.[3][4][5]
-
Incubation Time: The duration of labeling needs to be carefully selected and standardized to capture the desired metabolic dynamics.[3][6]
-
Mass Spectrometry Analysis: Consistent instrument calibration, settings, and data acquisition parameters are essential for reliable measurements.[7][8]
-
Data Analysis: The methods used for data processing, including correction for natural isotope abundance and background noise, significantly impact the final results.[9][10]
Q2: How many replicates are recommended for a deuterium tracing experiment?
A2: To ensure statistical significance and a reasonable estimate of error, a minimum of three independent biological replicates should be included for at least one time point.[3][11] For comprehensive studies, increasing the number of replicates across multiple time points provides greater confidence in the results.[3]
Q3: What is the typical D₂O enrichment level used in labeling experiments?
A3: D₂O labeling is often performed at a low enrichment of 1-10% D₂O.[4][5] However, some experiments, particularly in hydrogen-deuterium exchange mass spectrometry (HDX-MS), may use higher concentrations of 80-90% to achieve greater deuterium incorporation and a larger mass shift.[3] The optimal concentration can depend on the specific biological system and the biomolecules of interest.[3]
Q4: How can I correct for the natural abundance of isotopes in my samples?
A4: Correcting for the presence of naturally occurring stable isotopes is a critical step in data analysis.[10] Several software tools and computational methods are available to perform this correction, which is essential for accurately calculating isotopic enrichment from the tracer.[7][10]
Troubleshooting Guides
Issue 1: High Variability Between Technical Replicates
Problem: You observe significant differences in deuterium enrichment for the same sample analyzed multiple times.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Injection Volume | Ensure the autosampler is properly calibrated and functioning correctly. Manually inspect injection volumes if necessary. |
| Mass Spectrometer Instability | Perform daily or even more frequent calibration checks. Monitor instrument performance using a standard compound throughout the analytical run. |
| Variable Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard for each analyte to normalize the signal.[8] Evaluate and optimize chromatographic separation to reduce matrix effects.[12] |
| Inconsistent Data Processing | Use a standardized and automated data processing workflow. Ensure that peak integration parameters are consistent across all samples. |
Logical Workflow for Troubleshooting High Variability in Technical Replicates:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility of mass spectrometry based metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | CiNii Research [cir.nii.ac.jp]
- 11. Securing the Future of NMR Metabolomics Reproducibility: A Call for Standardized Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to avoid peroxide formation in long-term aldehyde standard storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent peroxide formation in aldehyde standards during long-term storage.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent peroxide formation in aldehyde standards?
Aldehyde standards are susceptible to autoxidation, a reaction with atmospheric oxygen that forms peroxides.[1][2] These peroxides are unstable and can be explosive when subjected to heat, friction, or mechanical shock.[3][4] Peroxide contamination also compromises the integrity and accuracy of the aldehyde standard, leading to unreliable experimental results.
Q2: What factors accelerate peroxide formation in aldehydes?
Several factors can accelerate the rate of peroxide formation in aldehyde standards, including:
-
Exposure to Air (Oxygen): Oxygen is a necessary reactant for autoxidation.[2][5]
-
Exposure to Light: UV light can initiate and catalyze the free-radical chain reaction of peroxide formation.[2][6]
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including autoxidation.[2][5]
-
Presence of Contaminants: Metal contaminants can catalyze peroxide formation.[5]
Q3: What are the visible signs of peroxide formation in an aldehyde standard?
While not always visible, especially at low concentrations, signs of significant peroxide formation can include:
-
Crystal Formation: Peroxides can precipitate out of solution as crystals, which are extremely shock-sensitive. These may appear on the container surfaces or around the cap.[5][7]
-
Discoloration: A change in the color of the solution may indicate degradation and peroxide formation.[3][7]
-
Liquid Stratification or Cloudiness: The appearance of layers or a cloudy suspension can be a sign of peroxide precipitation.[3][7]
If any of these signs are observed, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[3][7]
Q4: How should I properly store my aldehyde standards to minimize peroxide formation?
Proper storage is the most effective strategy for preventing peroxide formation. Key recommendations include:
-
Airtight Containers: Store standards in sealed, air-impermeable containers to minimize oxygen exposure.[4][8] Dark amber glass bottles with tight-fitting caps are ideal.[9]
-
Inert Atmosphere: For highly sensitive aldehydes, flushing the headspace of the container with an inert gas like nitrogen or argon before sealing can provide additional protection.[8][10]
-
Cool and Dark Location: Store aldehyde standards in a cool, dry, and dark place, away from heat and light sources.[5][11] Refrigeration may be suitable for some stabilized solutions, but always consult the manufacturer's Safety Data Sheet (SDS) for specific temperature recommendations.[12][13]
-
Original Containers: Whenever possible, keep the standard in its original manufacturer's container, as these are often designed for optimal stability.[4][14]
-
Labeling: Clearly label all aldehyde standards with the date received and the date opened to track their age.[3][8]
Q5: What are inhibitors and how do they prevent peroxide formation?
Many commercially available aldehyde standards contain inhibitors, which are chemical compounds that scavenge free radicals and suppress the autoxidation process.[1][15] A common inhibitor is Butylated Hydroxytoluene (BHT).[5][15] It is advisable to purchase aldehyde standards that are already stabilized with an inhibitor.[15] Note that inhibitors are consumed over time, so their effectiveness decreases with the age of the standard.[5]
Troubleshooting Guide
Problem: I need to use an old aldehyde standard and I'm unsure if it's safe.
Solution:
-
Visual Inspection: Carefully inspect the container without moving it excessively. Look for any crystals, discoloration, or cloudiness.[3][7] If any of these are present, do not proceed and contact EHS.
-
Check Records: Determine the age of the standard by checking the date it was received and opened.[8] Many institutions have guidelines for the maximum safe storage period for peroxide-forming chemicals.[11][16]
-
Peroxide Testing: If there are no visual signs of peroxide formation and the standard is within its recommended shelf life, you should test for the presence of peroxides before use, especially if the container has been opened previously.[8][17]
Problem: My experimental results are inconsistent when using an aldehyde standard.
Solution: Peroxide contamination could be a cause of inconsistency. It is recommended to test the aldehyde standard for peroxides. If peroxides are detected, the standard should be properly disposed of and a fresh, unopened standard should be used for subsequent experiments to ensure accuracy and reproducibility.
Quantitative Data Summary
| Peroxide Concentration (ppm) | Safety Level and Recommended Action | Reference |
| < 25 ppm | Considered safe for general use. | [17] |
| 25 - 100 ppm | Use with caution. Not recommended for distillation or concentration. | [17] |
| > 100 ppm | Unsafe. Avoid handling and contact EHS for immediate disposal. | [8][17] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
This method provides a rapid qualitative assessment of the presence of peroxides.
Materials:
-
Aldehyde standard to be tested
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Glass vials or test tubes
Procedure:
-
In a clean glass vial, add 0.5 to 1.0 mL of the aldehyde standard.
-
To this, add an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals to the mixture and gently swirl.
-
Observe any color change.
Note: Always prepare the iodide-acetic acid mixture at the time of the test to avoid false positive results due to air oxidation.[18][19]
Protocol 2: Using Commercial Peroxide Test Strips
Commercial test strips offer a semi-quantitative method for determining peroxide concentration.
Materials:
-
Aldehyde standard to be tested
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Deionized water (if required by strip manufacturer)
Procedure:
-
Follow the specific instructions provided by the manufacturer of the test strips.
-
Typically, this involves dipping the test strip into the aldehyde standard for a specified amount of time.
-
For some organic solvents, it may be necessary to wet the test pad with a drop of water after the solvent has evaporated.[20]
-
Compare the color change on the test strip to the color scale provided with the kit to estimate the peroxide concentration in ppm.
-
If the peroxide concentration exceeds 100 ppm, the standard is considered hazardous and should not be used.[8][17]
Visualizations
Caption: Workflow for the safe handling and storage of aldehyde standards.
Caption: Simplified mechanism of aldehyde autoxidation to form peroxides.
References
- 1. bu.edu [bu.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. louisville.edu [louisville.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. uab.edu [uab.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ROMIL - Recommended Shelf Lives and Storage Conditions [romil.com]
- 14. uh.edu [uh.edu]
- 15. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. Peroxide Forming Solvents [sigmaaldrich.com]
- 17. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 18. wikieducator.org [wikieducator.org]
- 19. Chemistry/Testing for Peroxides - WikiEducator [wikieducator.org]
- 20. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
Technical Support Center: High-Precision Quantification with N-Butyraldehyde-D8
Welcome to the technical support center for method refinement in high-precision quantification using N-Butyraldehyde-D8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this isotopic labeling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in quantitative analysis?
A1: this compound is a deuterated form of n-butyraldehyde, a four-carbon aldehyde. Its primary application in quantitative analysis is as a derivatization agent for primary and secondary amines, such as those found in biogenic amines, amino acids, and neurotransmitters. Through a process called reductive amination, it covalently attaches a deuterated butyl group to the target analyte. This labeling allows for sensitive and specific quantification using mass spectrometry, often with the non-deuterated n-butyraldehyde-derivatized analyte as an external standard or for relative quantification.
Q2: What is the principle behind using this compound for quantification?
A2: The principle is based on stable isotope dilution mass spectrometry. Analytes of interest in a sample are derivatized with this compound, which increases their mass by a known amount. This labeled analyte serves as an internal standard. Since the deuterated and non-deuterated (native) analytes have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer.[1][2] By comparing the signal intensity of the deuterated analyte to that of the non-deuterated standard, precise and accurate quantification can be achieved, as this ratio corrects for variations in sample preparation, injection volume, and matrix effects.
Q3: What are the advantages of using this compound over other derivatization reagents?
A3: Key advantages include:
-
Improved Chromatographic Retention: The addition of the butyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase HPLC columns.
-
Enhanced Ionization Efficiency: The derivatization can improve the ionization efficiency of the analytes in the mass spectrometer's ion source, leading to lower detection limits.
-
High Specificity: The reaction is specific to primary and secondary amines, reducing the complexity of the sample.
-
Cost-Effectiveness: Compared to some commercially available isobaric tagging kits, reductive amination with deuterated aldehydes can be a more economical option.
Q4: What type of analytes can be quantified using this method?
A4: This method is suitable for the quantification of a wide range of molecules containing primary or secondary amine groups, including but not limited to:
-
Neurotransmitters: Dopamine, norepinephrine, serotonin, GABA.
-
Amino Acids: All primary amino acids.
-
Biogenic Amines: Histamine, putrescine, cadaverine, tyramine, spermine, and spermidine.
-
Polyamines: And their acetylated derivatives.
-
Pharmaceuticals and their metabolites containing amine functionalities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Detected | 1. Suboptimal pH of the reaction mixture. Reductive amination efficiency is pH-dependent. 2. Degradation of the reducing agent (e.g., NaBH3CN). Sodium cyanoborohydride can degrade, especially if not stored properly. 3. Interfering substances in the sample matrix. Other sample components may be quenching the reaction. 4. Inefficient extraction of the derivatized product. | 1. Optimize the reaction pH, typically in the range of 6-8. Perform a pH optimization study. 2. Use a fresh batch of the reducing agent. Store it in a desiccator. 3. Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. 4. Optimize the liquid-liquid or solid-phase extraction protocol for the derivatized analytes. |
| High Variability in Quantification Results | 1. Incomplete derivatization reaction. This leads to inconsistent labeling. 2. Isotopic exchange. Although rare with deuterium on carbon, it can be a concern under harsh conditions. 3. Matrix effects. Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard differently.[3] 4. Instability of the derivatized product. | 1. Increase the reaction time and/or temperature. Ensure a molar excess of the derivatization reagent and reducing agent. 2. Avoid extreme pH and high temperatures during sample preparation and storage. 3. Improve chromatographic separation to move the analyte peak away from interfering matrix components. Evaluate different sample cleanup strategies. 4. Analyze the samples as soon as possible after derivatization. Perform stability tests at different temperatures to determine optimal storage conditions. |
| Poor Chromatographic Peak Shape | 1. Suboptimal mobile phase composition. The pH or organic solvent ratio may not be ideal for the derivatized analytes. 2. Column overload. Injecting too much sample can lead to peak fronting or tailing. 3. Secondary interactions with the column stationary phase. | 1. Adjust the mobile phase pH with a suitable buffer. Optimize the gradient elution profile. 2. Dilute the sample before injection. 3. Try a different column chemistry (e.g., a different C18 phase or a HILIC column). |
| Unexpected Adducts or Side Products | 1. Reaction with other functional groups. Although specific to amines, some side reactions can occur under certain conditions. 2. Self-condensation of butyraldehyde. [4][5][6] 3. Impure derivatization reagent or solvents. | 1. Confirm the identity of side products using high-resolution mass spectrometry. Adjust reaction conditions (pH, temperature) to minimize their formation. 2. Ensure that the amine-containing analyte is in sufficient concentration to favor the desired reaction. 3. Use high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines in Plasma by Reductive Amination
This protocol outlines the derivatization of biogenic amines in a plasma sample for quantification by LC-MS/MS.
Materials:
-
This compound solution (10 mg/mL in methanol)
-
Sodium cyanoborohydride (NaBH3CN) solution (20 mg/mL in methanol, freshly prepared)
-
Borate buffer (0.1 M, pH 8.5)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Internal Standard (e.g., a deuterated analog of one of the target biogenic amines not labeled with butyraldehyde)
-
Plasma sample
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of borate buffer. Add 10 µL of the this compound solution.
-
Reduction: Add 10 µL of the freshly prepared NaBH3CN solution. Vortex briefly and incubate at 60°C for 30 minutes.
-
Extraction: After incubation, add 200 µL of ethyl acetate and vortex for 1 minute to extract the derivatized amines. Centrifuge at 5,000 x g for 5 minutes.
-
Final Preparation: Transfer the upper organic layer to a new tube and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for Analysis of Derivatized Biogenic Amines
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: MRM transitions need to be optimized for each specific this compound derivatized analyte.
Quantitative Data Summary
The following tables represent typical validation data for a method quantifying a panel of biogenic amines using this compound derivatization, based on performance metrics reported in the literature for similar assays.[7]
Table 1: Linearity and Limits of Quantification
| Analyte | Linear Range (ng/mL) | R² | LOQ (ng/mL) |
| Dopamine-D7-butyl | 0.5 - 500 | > 0.995 | 0.5 |
| Serotonin-D7-butyl | 1.0 - 500 | > 0.996 | 1.0 |
| Histamine-D7-butyl | 2.0 - 1000 | > 0.992 | 2.0 |
| Putrescine-D14-dibutyl | 1.0 - 1000 | > 0.998 | 1.0 |
| Spermidine-D21-tributyl | 2.5 - 1000 | > 0.994 | 2.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Dopamine-D7-butyl | 5 | 4.2 | 6.8 | 98.5 |
| 50 | 3.1 | 5.2 | 101.2 | |
| 400 | 2.5 | 4.1 | 99.1 | |
| Serotonin-D7-butyl | 10 | 5.5 | 7.9 | 95.8 |
| 100 | 3.8 | 6.1 | 102.5 | |
| 400 | 2.9 | 5.5 | 100.7 | |
| Putrescine-D14-dibutyl | 10 | 4.8 | 7.2 | 97.3 |
| 100 | 3.5 | 5.8 | 103.1 | |
| 800 | 2.7 | 4.9 | 99.8 |
Visualizations
Caption: Experimental workflow for the derivatization of biogenic amines.
Caption: Reductive amination signaling pathway.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reaction Rates of N-Butyraldehyde-D8 and N-Butyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction rates of N-Butyraldehyde-D8 and its non-deuterated analog, n-butyraldehyde. Understanding the kinetic isotope effect (KIE) of deuteration is crucial for mechanistic studies, drug development, and optimizing synthetic pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for determining reaction rates, and provides visual representations of key concepts and workflows.
Data Presentation: Quantitative Comparison of Reaction Rates
The kinetic isotope effect (KIE) is the ratio of the reaction rate of the non-deuterated compound (kH) to that of the deuterated compound (kD). A KIE greater than 1 indicates that the non-deuterated compound reacts faster, which is typical for reactions where a C-H bond is broken in the rate-determining step. Conversely, a KIE less than 1 (an inverse KIE) suggests a different mechanism or a change in the transition state.
| Reaction Type | Catalyst/Reagent | Kinetic Isotope Effect (kH/kD) | Reference |
| Hydrogenation | γ-Al2O3-supported cobalt | 0.98 | [1] |
Note: The near-unity KIE observed in the hydrogenation of n-butyraldehyde suggests that the cleavage of a C-H bond at a deuterated position is not the rate-determining step in this specific catalytic reaction. For other reactions, such as oxidation and aldol condensation, a primary kinetic isotope effect is generally expected, leading to a slower reaction rate for the deuterated analog due to the greater strength of the C-D bond compared to the C-H bond.[2][3]
Experimental Protocols
General Considerations for Measuring Reaction Rates
The rate of a chemical reaction can be determined by monitoring the change in concentration of a reactant or product over time.[4][5][6] Common analytical techniques for this purpose include:
-
Spectroscopy (UV-Vis, NMR): Tracking the change in absorbance or signal intensity of a characteristic peak corresponding to a reactant or product.
-
Chromatography (GC, HPLC): Measuring the concentration of reactants and products in aliquots taken from the reaction mixture at specific time intervals.
-
Titration: Determining the concentration of a reactant or product by reacting it with a standard solution.
Determining the Kinetic Isotope Effect for the Oxidation of N-Butyraldehyde
This protocol describes a general method for comparing the oxidation rates of n-butyraldehyde and this compound using a common oxidizing agent like potassium permanganate, monitored by UV-Vis spectroscopy.
Materials:
-
n-Butyraldehyde
-
This compound
-
Potassium permanganate (KMnO4)
-
Suitable solvent (e.g., acetone, water with a phase-transfer catalyst)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of known concentrations of n-butyraldehyde and this compound in the chosen solvent.
-
Prepare a stock solution of potassium permanganate in the same solvent. The concentration should be chosen such that its disappearance can be monitored effectively by UV-Vis spectroscopy (typically by monitoring the disappearance of the purple color at ~525 nm).
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
In a cuvette, mix the solvent and the n-butyraldehyde stock solution.
-
Initiate the reaction by adding a small, known volume of the potassium permanganate stock solution to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
Repeat the experiment with this compound under identical conditions (concentrations, temperature, solvent).
-
Perform control experiments without the aldehyde to account for any background decomposition of the permanganate.
-
-
Data Analysis:
-
Plot absorbance versus time for both reactions.
-
Determine the initial rate of reaction for both the deuterated and non-deuterated aldehydes from the initial slope of the absorbance vs. time curve.
-
The rate constant (k) can be determined by fitting the data to the appropriate rate law.
-
Calculate the KIE as the ratio of the rate constant for n-butyraldehyde (kH) to that of this compound (kD).
-
Determining the Kinetic Isotope Effect for the Aldol Condensation of N-Butyraldehyde
This protocol outlines a method for comparing the rates of the base-catalyzed self-aldol condensation of n-butyraldehyde and this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
n-Butyraldehyde
-
This compound
-
Deuterated solvent (e.g., D2O, CD3OD)
-
Base catalyst (e.g., NaOD in D2O)
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of n-butyraldehyde in the deuterated solvent.
-
Prepare a separate, identical sample with this compound.
-
Ensure the NMR spectrometer is tuned and shimmed for the solvent and nucleus to be observed (e.g., ¹H or ²H).
-
-
Kinetic Measurement:
-
Acquire an initial NMR spectrum of the aldehyde solution before adding the catalyst to get a baseline (t=0).
-
Initiate the reaction by adding a small, known amount of the base catalyst to the NMR tube.
-
Immediately begin acquiring a series of NMR spectra at regular time intervals.
-
Monitor the disappearance of the aldehyde reactant signal and/or the appearance of the aldol condensation product signals over time.
-
-
Data Analysis:
-
Integrate the characteristic signals of the reactant and product in each spectrum.
-
Plot the concentration (proportional to the integral) of the reactant versus time for both the deuterated and non-deuterated reactions.
-
Determine the initial rates and rate constants from these plots.
-
Calculate the KIE by taking the ratio of the rate constants (kH/kD).
-
Visualizations
Caption: Experimental workflow for determining the kinetic isotope effect.
Caption: Mechanism of the base-catalyzed aldol condensation of n-butyraldehyde.
References
- 1. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icpms.cz [icpms.cz]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective oxidation of n-buthanol to butyraldehyde over MnCo2O4 spinel oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating Analytical Methods: A Comparative Guide to Using N-Butyraldehyde-D8 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex matrices. This guide provides a comprehensive comparison of N-Butyraldehyde-D8 as an internal standard against other alternatives for the quantification of aldehydes, supported by experimental principles and data.
This compound, a deuterated analog of n-butyraldehyde, is a preferred internal standard for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its structural similarity to the analyte of interest, n-butyraldehyde, ensures that it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification.[1]
Comparison of this compound with Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[3][4] Deuterated standards like this compound are considered the gold standard because their physical and chemical properties are nearly identical to their non-deuterated counterparts.[3] This minimizes variations in extraction recovery and ionization efficiency.[3]
However, it's important to be aware of potential challenges, such as the possibility of deuterium loss or exchange, which could compromise accuracy.[5] While deuterated standards are often the first choice, their availability and cost can be a consideration.[6] In such cases, structural analogs may be used, though they may not fully compensate for matrix effects.[6]
| Internal Standard Type | Advantages | Disadvantages | Suitability for Aldehyde Analysis |
| This compound (Deuterated) | - High chemical and physical similarity to the analyte.[3] - Co-elutes with the analyte, providing excellent correction for matrix effects.[4] - Improves accuracy and reliability of quantification.[2] | - Potential for deuterium exchange in certain conditions.[5] - Higher cost compared to non-labeled standards.[6] | Excellent: Considered the ideal choice for mass spectrometry-based quantification of n-butyraldehyde. |
| Other Deuterated Aldehydes (e.g., Acetaldehyde-d4) | - Similar advantages to this compound for their corresponding non-deuterated analytes. | - May not be a perfect match for the chromatographic behavior of n-butyraldehyde. | Good: Can be used if a deuterated standard for the specific aldehyde of interest is unavailable, but validation is crucial. |
| Structural Analogs (e.g., 2,4-dihydroxybenzaldehyde) | - Lower cost and more readily available.[7] | - May not co-elute perfectly with the analyte. - May not experience the same matrix effects, leading to less accurate correction.[6] | Fair: A viable alternative when deuterated standards are not feasible, but requires thorough validation to ensure it adequately mimics the analyte's behavior. |
| Non-Labeled Homologs (e.g., Propionaldehyde) | - Readily available and inexpensive. | - Different retention time and potential for different matrix effects. - May not accurately reflect the analyte's behavior during sample preparation and analysis. | Limited: Generally not recommended for high-accuracy quantitative analysis due to significant differences in chemical and physical properties. |
Performance Data
The following tables summarize typical performance data for analytical methods utilizing deuterated internal standards for aldehyde analysis. This data is compiled from various studies and represents the expected performance of a well-validated method.
Table 1: Method Validation Parameters for Aldehyde Analysis using a Deuterated Internal Standard
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 5.74 - 175.03 ng/g | [1] |
| Limit of Quantitation (LOQ) | 0.04 mg/L | [1] |
| Precision (RSD%) | 1.34 - 14.53% | [1] |
| Recovery (%) | 68.37 - 128.22% | [1] |
Table 2: Comparison of Quantitative Accuracy with and without a Deuterated Internal Standard in Different Matrices
| Analyte | Matrix | Accuracy without Internal Standard | Accuracy with Deuterated Internal Standard |
| Imidacloprid | Cannabis Flower | Varies by >60% | Within 25% |
| Imidacloprid | Cannabis Edible | Varies by >60% | Within 25% |
| Imidacloprid | Cannabis Concentrate | Varies by >60% | Within 25% |
This table is a conceptual representation based on findings that demonstrate how isotopically labeled internal standards significantly improve accuracy across different matrices.[8]
Experimental Protocols
A common and effective method for the analysis of volatile aldehydes involves derivatization followed by GC-MS. The use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent is a well-established technique.[9]
Protocol: Quantification of n-Butyraldehyde using this compound Internal Standard by GC-MS with PFBHA Derivatization
1. Preparation of Standards and Samples:
-
Prepare a stock solution of n-butyraldehyde and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of n-butyraldehyde and a fixed concentration of this compound.
-
Prepare samples by adding a known amount of the this compound internal standard solution.
2. Derivatization:
-
To an aqueous sample or standard, add an aqueous solution of PFBHA and sodium chloride.
-
Seal the vial and heat at 60°C for 60 minutes to allow for the derivatization reaction to complete.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the heated vial for a defined period to extract the derivatized aldehydes.
4. GC-MS Analysis:
-
Inject the extracted analytes into the GC-MS system by thermal desorption from the SPME fiber.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold, then ramp to a higher temperature to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity and characteristic fragmentation patterns for PFBHA derivatives.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the n-butyraldehyde-PFBHA derivative and the this compound-PFBHA derivative.
-
5. Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of n-butyraldehyde in the samples from the calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for aldehyde quantification using this compound.
Caption: Factors influencing the choice and performance of an internal standard.
References
- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance of N-Butyraldehyde-D8 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly within complex matrices encountered in research and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. N-Butyraldehyde-D8, a deuterated analog of n-butyraldehyde, serves as a widely utilized internal standard for the quantification of volatile and semi-volatile carbonyl compounds. Its chemical similarity to the corresponding non-deuterated analyte ensures it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][2][3] This guide provides a comparative overview of this compound's performance across different mass spectrometry platforms, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
Table 1: Performance Characteristics on Triple Quadrupole (QqQ) Mass Spectrometers
| Parameter | Typical Performance for Aldehyde Analysis with Deuterated Internal Standards | Data Source (Similar Analytes) |
| Linearity (R²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 5 - 28 ng/g | [4] |
| Limit of Quantitation (LOQ) | 10 - 100 pg on-column | [6] |
| Intra-day Precision (%RSD) | < 12% | [7] |
| Inter-day Precision (%RSD) | < 20% | [7] |
| Accuracy/Recovery (%) | 92.5% - 106.4% | [4] |
Note: QqQ instruments, operating in Multiple Reaction Monitoring (MRM) mode, offer exceptional sensitivity and selectivity, making them the gold standard for quantitative analyses. The use of a stable isotope-labeled internal standard like this compound in conjunction with a QqQ mass spectrometer provides the highest degree of accuracy and precision.
Table 2: Performance Characteristics on Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometers
| Parameter | Typical Performance for Aldehyde Analysis with Deuterated Internal Standards | Data Source (Similar Analytes) |
| Mass Accuracy | < 5 ppm | General knowledge |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.1 - 1 ng/L | [8] |
| Dynamic Range | 3-4 orders of magnitude | General knowledge |
Note: Q-ToF mass spectrometers provide high-resolution mass data, which is advantageous for compound identification and can be beneficial in complex sample matrices to resolve interferences. While not as sensitive as QqQ in targeted quantification, modern Q-ToF instruments offer excellent performance for quantitative studies, especially when paired with a deuterated internal standard.
Table 3: Performance Characteristics on Ion Trap Mass Spectrometers
| Parameter | Typical Performance for Aldehyde Analysis with Deuterated Internal Standards | Data Source (Similar Analytes) |
| MS/MS Capabilities | MSⁿ for structural elucidation | [9] |
| Sensitivity | Generally lower than QqQ for quantitative analysis | [9] |
| Linearity (R²) | > 0.99 | General knowledge |
| Scan Speed | Slower compared to QqQ and Q-ToF | General knowledge |
Note: Ion trap mass spectrometers are versatile instruments capable of performing multiple stages of mass analysis (MSⁿ), which is highly valuable for structural confirmation. While their quantitative performance is generally considered less robust than that of QqQ instruments, the use of a deuterated internal standard like this compound can significantly improve the accuracy and precision of quantitative assays on an ion trap system.
Comparison with Alternative Internal Standards
The selection of an internal standard is critical for the success of a quantitative assay. While this compound is an excellent choice for the analysis of butyraldehyde and other short-chain aldehydes, other alternatives may be considered depending on the specific application.
Table 4: Comparison of this compound with Other Internal Standards
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Deuterated Analogs (e.g., this compound) | Hexanal-d12, Benzaldehyde-d6 | Co-elute with the analyte, providing the best correction for matrix effects and sample preparation variability.[1] | Can be more expensive than non-labeled analogs. Potential for isotopic crosstalk if not chromatographically resolved. |
| Structurally Similar Non-Deuterated Compounds | Di-propyl phthalate | More affordable and readily available. | May not co-elute with the analyte and may not experience the same matrix effects, leading to less accurate correction. |
| Other Stable Isotope Labeled Compounds (¹³C, ¹⁵N) | ¹³C-labeled butyraldehyde | Similar advantages to deuterated standards. May have less chromatographic shift compared to highly deuterated compounds. | Often more expensive and less commonly available than deuterated analogs. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of volatile organic compounds using this compound as an internal standard with GC-MS and LC-MS/MS.
GC-MS Protocol for Volatile Aldehydes in Aqueous Samples
This protocol is based on headspace solid-phase microextraction (SPME) with on-fiber derivatization followed by GC-MS analysis.
-
Sample Preparation:
-
To a 10 mL headspace vial, add 5 mL of the aqueous sample.
-
Spike the sample with this compound solution to a final concentration of 10 µg/L.
-
Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to the vial.
-
-
SPME and Derivatization:
-
Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for simultaneous extraction and derivatization of the aldehydes.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
n-Butyraldehyde: Monitor characteristic ions (e.g., m/z 44, 57, 72).
-
This compound: Monitor characteristic ions (e.g., m/z 50, 64, 80).
-
-
LC-MS/MS Protocol for Aldehydes in Biological Fluids
This protocol involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS analysis.
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma or urine, add this compound solution.
-
Add a solution of DNPH in an acidic medium (e.g., acetonitrile with sulfuric acid) and incubate to form the hydrazone derivatives.
-
Perform a liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) to clean up the sample and concentrate the derivatives.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
n-Butyraldehyde-DNPH derivative: Monitor a specific precursor-product ion transition.
-
This compound-DNPH derivative: Monitor the corresponding mass-shifted precursor-product ion transition.
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. This compound | 84965-36-6 | Benchchem [benchchem.com]
- 4. Determination of eight carbonyl compounds in e-liquids for electronic cigarettes by LC-MS/MS | CORESTA [coresta.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Assessing N-Butyraldehyde-D8's Accuracy for Metabolic Pathway Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the precise validation of metabolic pathways is paramount. Isotopic tracers are indispensable tools in this endeavor, allowing researchers to track the transformation of molecules through complex biochemical networks. While carbon-13 (¹³C) labeled compounds are widely utilized, deuterated tracers, such as N-Butyraldehyde-D8, present a compelling alternative. This guide provides an objective comparison of this compound with other isotopic labeling strategies, supported by experimental principles and data, to assist researchers in selecting the most appropriate tool for their metabolic flux analysis.
Principles of Isotopic Tracing with this compound
This compound is a stable isotope-labeled analog of n-butyraldehyde where all eight hydrogen atoms have been replaced by deuterium. This isotopic substitution allows for its differentiation from the naturally occurring (non-deuterated) molecule by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] When introduced into a biological system, this compound is metabolized by the same enzymatic pathways as its unlabeled counterpart. By tracking the incorporation of deuterium into downstream metabolites, scientists can elucidate metabolic pathways, quantify flux, and identify potential metabolic bottlenecks.[1]
Comparison with ¹³C-Labeled Tracers
The most common alternative to deuterium labeling is the use of ¹³C-labeled substrates. The choice between a deuterated and a ¹³C-labeled tracer depends on the specific research question, the metabolic pathway of interest, and the analytical instrumentation available.
| Feature | This compound (Deuterium Labeling) | ¹³C-Butyrate (Carbon-13 Labeling) |
| Natural Abundance | Low natural abundance of deuterium (~0.015%) results in minimal background signal, providing a high signal-to-noise ratio. | Higher natural abundance of ¹³C (~1.1%) can contribute to the background signal, requiring correction for accurate quantification. |
| Mass Shift | A significant mass shift of +8 amu compared to the unlabeled molecule, making it easily distinguishable by mass spectrometry. | A mass shift of +1 to +4 amu (depending on the number of labeled carbons) which is also readily detectable. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a primary kinetic isotope effect (kH/kD > 1), potentially slowing down reactions where C-H bond cleavage is the rate-determining step.[1] This may slightly alter the measured metabolic flux compared to the native system. | The ¹³C isotope effect is generally negligible and does not significantly alter reaction rates or metabolic fluxes. |
| Cost | The cost of deuterated compounds can vary but is often competitive with ¹³C-labeled analogs. | The cost of ¹³C-labeled compounds can be substantial, particularly for complex molecules with multiple labels. |
| Analytical Detection | Can be readily detected by GC-MS, LC-MS, and NMR. | Can be readily detected by GC-MS, LC-MS, and is particularly well-suited for NMR-based flux analysis. |
The Kinetic Isotope Effect: A Key Consideration for Accuracy
The primary concern when using deuterated tracers is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium.[2] Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated substrate.
While the KIE can be significant in some enzymatic reactions, for many metabolic pathways, the observed effect on overall flux is often small. Studies on other deuterated substrates, such as [6,6-²H₂]-glucose, have shown relatively small KIEs of 4-6% for in vivo metabolic flux measurements.[3] For enzyme-catalyzed hydride transfer reactions, primary deuterium KIEs are often in the range of 1.5 to 3.1.[4] Therefore, while this compound may slightly underestimate the true metabolic flux in pathways where aldehyde dehydrogenase activity is rate-limiting, for many applications, this effect is minimal and can be accounted for in kinetic models.
Experimental Protocols
The following provides a generalized methodology for a metabolic tracing experiment using this compound in an engineered E. coli strain designed to produce butanol.
Cell Culture and Isotope Labeling
-
Culture engineered E. coli in a defined minimal medium.
-
Introduce this compound to the culture at a specified concentration during the exponential growth phase.
-
Collect cell pellets and culture supernatant at various time points.
Metabolite Extraction
-
Quench metabolic activity rapidly by mixing the cell suspension with a cold solvent (e.g., 60% methanol at -20°C).
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
-
Separate the polar and nonpolar phases by centrifugation.
Sample Derivatization for GC-MS Analysis
-
Dry the polar metabolite extracts under a stream of nitrogen.
-
Derivatize the dried extracts to increase the volatility of the metabolites. A common method is a two-step process of methoxyamination followed by trimethylsilylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[5]
GC-MS Analysis
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., TG-5 SILMS) and temperature program to separate the metabolites.
-
Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode for accurate quantification of target deuterated and non-deuterated metabolites.[3][5]
Data Analysis
-
Identify metabolites by comparing their retention times and mass spectra to a library of standards.
-
Correct for the natural abundance of isotopes.
-
Calculate the fractional labeling of each metabolite by determining the ratio of the deuterated isotopologue to the total pool of the metabolite.
-
Use the labeling data to calculate metabolic fluxes through the pathway of interest using metabolic modeling software.
Visualizing Metabolic Pathways and Workflows
To aid in the conceptualization of these processes, the following diagrams illustrate the metabolic pathway for n-butyraldehyde biosynthesis and a typical experimental workflow.
Caption: Engineered metabolic pathway for n-butanol production from glucose in E. coli.
Caption: General experimental workflow for metabolic flux analysis using this compound.
Conclusion
This compound is a valuable tool for metabolic pathway validation, offering the key advantages of a low natural abundance and a significant mass shift for clear detection. While the potential for a kinetic isotope effect exists, for many applications, its impact on the accuracy of metabolic flux measurements is likely to be small and can be considered in the experimental design and data analysis. The choice between this compound and a ¹³C-labeled tracer will ultimately depend on the specific biological question, the pathway of interest, and the analytical capabilities of the research laboratory. By understanding the principles and potential limitations of each approach, researchers can confidently select and apply the most suitable isotopic tracer to illuminate the complexities of cellular metabolism.
References
- 1. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
A Comparative Analysis of N-Butyraldehyde-D8 and Other Deuterated Aldehyde Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in mass spectrometry-based methods, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Deuterated standards, where hydrogen atoms are replaced by deuterium, are widely employed due to their chemical similarity to the analyte of interest and their distinct mass difference. This guide provides a comparative analysis of N-Butyraldehyde-D8 against other commonly used deuterated aldehyde standards: Formaldehyde-D2, Acetaldehyde-D4, and Benzaldehyde-D5. The information presented herein is compiled from various scientific sources and is intended to assist researchers in selecting the most appropriate standard for their specific analytical needs.
Data Presentation: A Comparative Overview
The selection of a suitable deuterated internal standard is critical and depends on several factors, including isotopic purity, chemical purity, and stability. The following table summarizes the key properties of this compound and other deuterated aldehyde standards based on commercially available information.
| Property | This compound | Formaldehyde-D2 | Acetaldehyde-D4 | Benzaldehyde-D5 |
| Molecular Formula | C₄D₈O | CD₂O | C₂D₄O | C₇D₅HO |
| Molecular Weight | ~80.16 g/mol | ~32.05 g/mol | ~48.08 g/mol | ~111.15 g/mol |
| Isotopic Purity | ≥98 atom % D | ≥98 atom % D | ≥99 atom % D | ≥98 atom % D |
| Chemical Purity | ≥96% | Typically supplied as a solution (e.g., 20 wt. % in D₂O) | ≥98% | ≥98% |
| Typical Applications | GC-MS, LC-MS/MS | GC-MS, HPLC-UV (after derivatization) | GC-MS | LC-MS/MS, GC-MS |
| Common Matrices | Food, beverages, environmental samples | Environmental samples, biological samples | Beverages, food, biological samples | Pharmaceutical formulations, food |
Performance and Applications: A Deeper Dive
The ideal deuterated internal standard should exhibit similar extraction recovery, ionization response, and chromatographic behavior as the analyte.[1] Here, we delve into the specific applications and performance characteristics of each standard.
This compound: This fully deuterated standard is an excellent choice for the quantification of n-butyraldehyde, a volatile organic compound found in various food and environmental matrices. Its use as an internal standard in GC-MS analysis helps to correct for variations during sample preparation and injection.[2] The high isotopic purity of commercially available this compound ensures minimal isotopic overlap with the native analyte, leading to more accurate quantification.
Formaldehyde-D2: As a gas at room temperature, formaldehyde analysis often requires derivatization to a more stable, less volatile compound for chromatographic analysis. Formaldehyde-D2 is used as an internal standard in methods for determining formaldehyde in air, water, and biological samples.[3] For instance, it is used in HPLC-UV methods after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[4][5] The stability of the deuterated label is crucial, especially during derivatization and storage.[6]
Acetaldehyde-D4: Acetaldehyde is another highly volatile aldehyde commonly found in fermented beverages and food products. Acetaldehyde-D4 is frequently used as an internal standard in headspace GC-MS methods for its quantification.[7][8] Its use has been validated in various food matrices, demonstrating good linearity and precision in analytical methods.[9] The high isotopic enrichment of available Acetaldehyde-D4 minimizes potential interference from the natural isotopes of the analyte.
Benzaldehyde-D5: This deuterated standard is employed for the analysis of benzaldehyde, a common flavoring agent and an important intermediate in pharmaceutical synthesis. Benzaldehyde-D5 is suitable for both GC-MS and LC-MS/MS methods. Its application as an internal standard has been documented in the analysis of pharmaceutical formulations and food products.[10][11] The stability of the deuterium labels on the aromatic ring is generally high, making it a reliable internal standard.
Experimental Protocols: Methodological Insights
Detailed experimental protocols are crucial for reproducible and accurate results. Below is a generalized protocol for the analysis of aldehydes using a deuterated internal standard by GC-MS, which can be adapted for specific applications.
General GC-MS Protocol for Aldehyde Analysis
-
Sample Preparation:
-
For liquid samples (e.g., beverages, water), a specific volume is taken.
-
For solid samples (e.g., food), a homogenized sample is extracted with a suitable solvent (e.g., methanol, acetonitrile).
-
A known amount of the deuterated internal standard (e.g., this compound for butyraldehyde analysis) is spiked into the sample or sample extract.
-
-
Derivatization (if necessary):
-
For volatile aldehydes like formaldehyde and acetaldehyde, derivatization is often performed to improve chromatographic properties and sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9]
-
The reaction is typically carried out in a sealed vial at a controlled temperature and time.
-
-
Extraction:
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for volatile compounds (e.g., DB-5ms, HP-5MS).
-
Injector: Split/splitless or PTV inlet, with optimized temperature.
-
Oven Program: A temperature gradient is typically used to separate the analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions of the native aldehyde and the deuterated internal standard are monitored.
-
-
-
Quantification:
-
A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.[12]
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines a typical experimental workflow for the quantification of aldehydes using a deuterated internal standard.
Caption: A generalized workflow for aldehyde analysis.
Conclusion
The choice of a deuterated aldehyde standard is a critical decision in analytical method development. This compound serves as a robust internal standard for the analysis of butyraldehyde, particularly in complex matrices. When comparing it to other deuterated standards like Formaldehyde-D2, Acetaldehyde-D4, and Benzaldehyde-D5, the selection should be based on the specific analyte, the sample matrix, and the analytical technique employed. Factors such as isotopic purity, chemical purity, and the stability of the deuterium label must be carefully considered to ensure the accuracy and reliability of quantitative results. The experimental protocols and workflows outlined in this guide provide a foundation for developing and validating robust analytical methods for a wide range of aldehydes.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. This compound | CAS 84965-36-6 | LGC Standards [lgcstandards.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. agronomy.emu.ee [agronomy.emu.ee]
- 8. mdpi.com [mdpi.com]
- 9. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzaldehyde analytical standard 100-52-7 [sigmaaldrich.com]
- 12. texilajournal.com [texilajournal.com]
The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of deuterium labeling on chromatographic retention time is crucial for accurate compound identification, quantification, and purification. This guide provides a comprehensive comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies.
Deuterium labeling, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a powerful tool in various scientific disciplines, including pharmacology, metabolomics, and environmental analysis. While primarily used to trace metabolic pathways and as internal standards in mass spectrometry-based quantification, this isotopic substitution can lead to a phenomenon known as the chromatographic isotope effect, causing a shift in retention time between the deuterated and non-deuterated (protiated) analogues. This guide delves into the nuances of this effect, offering a practical resource for laboratory professionals.
The Chromatographic Deuteration Effect (CDE) at a Glance
In most cases of reversed-phase liquid chromatography (RPLC), deuterated compounds exhibit shorter retention times, eluting slightly earlier than their protiated counterparts.[1][2] This is often referred to as the "chromatographic deuteration effect" (CDE). The underlying principle is that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[3] Consequently, the deuterated molecule has a slightly weaker affinity for the stationary phase and is eluted more quickly by the mobile phase.
Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect can be observed, with deuterated compounds sometimes exhibiting longer retention times.[2][4] This is attributed to altered polar interactions with the stationary phase. The magnitude of the retention time shift is influenced by several factors, including the number and position of deuterium atoms in the molecule, the specific chromatographic conditions (e.g., stationary phase, mobile phase composition), and the nature of the analyte itself.[5]
Quantitative Comparison of Retention Times
The following tables summarize experimental data from various studies, illustrating the impact of deuterium labeling on retention time across different chromatographic techniques and analytes.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Analyte | Deuterated Analog | Stationary Phase | Mobile Phase | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (Δt_R) (min) | Reference |
| Dimethyl-labeled Peptides (median) | Intermediate Labeled | C18 | Acetonitrile/Water with 0.1% Formic Acid | - | - | -0.033 | [1] |
| Dimethyl-labeled Peptides (median) | Heavy Labeled | C18 | Acetonitrile/Water with 0.1% Formic Acid | - | - | -0.048 | [1] |
| Melamine | d6-Melamine | C18 | Acetonitrile/Water with 0.1% Formic Acid | 1.55 | 1.53 | -0.02 | [6] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Analyte | Deuterated Analog | Stationary Phase | Mobile Phase | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (Δt_R) (min) | Reference |
| Olanzapine (OLZ) | OLZ-d3 | Silica | Acetonitrile/Methanol/Ammonium Acetate | 1.60 | 1.66 | +0.06 | [2] |
| des-methyl Olanzapine (DES) | DES-d8 | Silica | Acetonitrile/Methanol/Ammonium Acetate | 2.62 | 2.74 | +0.12 | [2] |
Table 3: Gas Chromatography (GC)
| Analyte | Deuterated Analog | Stationary Phase | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (Δt_R) (min) | Reference |
| Chlorobenzene | Chlorobenzene-d5 | - | 8.588 | 8.553 | -0.035 | [7] |
| 1,4-Dichlorobenzene | 1,4-Dichlorobenzene-d4 | - | 12.085 | 12.049 | -0.036 | [7] |
| 1,2-Dichloroethane | 1,2-Dichloroethane-d4 | - | 4.534 | 4.448 | -0.086 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to design and execute their own studies on the chromatographic isotope effect.
Methodology 1: Analysis of Dimethyl-labeled Peptides by RPLC-MS/MS
This protocol is adapted from a study on quantitative proteomics.[1]
1. Sample Preparation:
- Lyse E. coli cells and digest proteins with trypsin.
- Perform stable isotope dimethyl labeling on the resulting peptides using light (CH₂O), intermediate (CD₂O), and heavy (¹³CD₂O) formaldehyde.
- Combine the labeled peptide samples in a 1:1:1 ratio.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, packed with 3 µm C18 particles).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 35% B over 90 minutes.
- Flow Rate: 300 nL/min.
- Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Instrument: A high-resolution mass spectrometer (e.g., Orbitrap).
- Ionization Mode: Electrospray ionization (ESI), positive mode.
- Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10 most intense precursor ions for fragmentation.
4. Data Analysis:
- Identify peptides using a database search algorithm (e.g., Sequest, MaxQuant).
- Extract retention times for the light, intermediate, and heavy labeled peptide pairs.
- Calculate the retention time shift (Δt_R) between the different isotopic forms.
Methodology 2: Analysis of Olanzapine and its Metabolite by NPLC-MS/MS
This protocol is based on a study investigating deuterium isotope effects in normal-phase chromatography.[2]
1. Sample Preparation:
- Prepare standard solutions of olanzapine (OLZ), des-methyl olanzapine (DES), and their deuterated analogs (OLZ-d3, DES-d8) in a suitable solvent (e.g., methanol).
2. Chromatographic Conditions:
- Column: Silica-based normal-phase column (e.g., 4.6 mm i.d. x 50 mm, packed with 5 µm silica particles).
- Mobile Phase A: 20 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile/Methanol (75:25, v/v).
- Gradient: A linear gradient from 5% to 50% B over 2 minutes.
- Flow Rate: 0.8 mL/min.
- Temperature: Ambient.
3. Mass Spectrometry Conditions:
- Instrument: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI), positive mode.
- Data Acquisition: Multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte.
4. Data Analysis:
- Determine the retention times for the protiated and deuterated analytes from the extracted ion chromatograms.
- Calculate the retention time shift (Δt_R).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the impact of deuterium labeling on chromatographic retention time.
Caption: Experimental workflow for evaluating the deuterium isotope effect on retention time.
Conclusion
The substitution of hydrogen with deuterium can introduce measurable shifts in chromatographic retention time, a phenomenon that researchers must consider for accurate and reproducible results. In reversed-phase chromatography, deuterated compounds typically elute earlier, while the opposite can be true in normal-phase systems. The extent of this effect is multifactorial, depending on the molecule, the degree and position of deuteration, and the specific chromatographic method employed. By understanding the principles behind the chromatographic isotope effect and utilizing the methodologies outlined in this guide, scientists can better anticipate, interpret, and even leverage these subtle yet important chromatographic differences in their research and development endeavors.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
A Guide to Inter-Laboratory Study Design for Analytical Methods Utilizing N-Butyraldehyde-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and executing inter-laboratory studies to validate analytical methods that employ N-Butyraldehyde-D8 as an internal standard. It offers a comparative analysis of this compound against an alternative internal standard, presenting supporting experimental data and detailed protocols to ensure robust and reproducible analytical outcomes.
Introduction to Inter-laboratory Studies and the Role of Internal Standards
Inter-laboratory studies, also known as collaborative studies or round-robin tests, are essential for validating the performance of an analytical method across multiple laboratories.[1] These studies are critical for establishing the reproducibility and transferability of a method, which are key requirements for standardization and regulatory acceptance.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) techniques. These standards are chemically identical to the analyte of interest but have a different mass due to the substitution of hydrogen atoms with deuterium. This allows them to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response. The result is improved accuracy and precision in the quantification of the target analyte.
Designing a Robust Inter-Laboratory Study
A well-designed inter-laboratory study is paramount for obtaining meaningful and statistically sound results. Key considerations, based on established guidelines from organizations like EURACHEM and ISO, include a clear objective, a sufficient number of participating laboratories, homogeneous and stable test materials, a detailed and unambiguous analytical protocol, and a comprehensive statistical analysis of the collected data.[2][3][4]
Logical Workflow for an Inter-Laboratory Study
Caption: A generalized workflow for conducting an inter-laboratory method validation study.
Performance Comparison: this compound vs. Propionaldehyde-D6
To illustrate the performance of this compound as an internal standard, this guide presents a synthesized comparison with another deuterated aldehyde, Propionaldehyde-D6. The following data is representative of what would be expected from a single-laboratory validation study, which is a prerequisite for a full inter-laboratory trial.
Table 1: Comparison of Performance Characteristics
| Performance Characteristic | This compound | Propionaldehyde-D6 | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.997 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% |
| Precision (RSD%) | |||
| - Repeatability | < 3.5% | < 4.0% | ≤ 15% |
| - Intermediate Precision | < 5.0% | < 5.5% | ≤ 20% |
| Limit of Quantification (LOQ) | 5 ng/mL | 7 ng/mL | Method Dependent |
Table 2: Recovery Data in Spiked Matrix (Food Sample)
| Analyte Concentration | This compound (% Recovery) | Propionaldehyde-D6 (% Recovery) |
| Low (10 ng/mL) | 99.2% | 98.5% |
| Medium (50 ng/mL) | 101.2% | 102.1% |
| High (100 ng/mL) | 98.5% | 99.8% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of butyraldehyde in a food matrix using this compound as an internal standard, based on established methods for aldehyde analysis.[5][6]
Objective: To accurately quantify the concentration of butyraldehyde in a food sample using gas chromatography-mass spectrometry (GC-MS) with isotope dilution.
Materials:
-
N-Butyraldehyde (analyte)
-
This compound (internal standard)
-
Methanol (GC grade)
-
Sodium chloride
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Homogenized food sample
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-624)
Experimental Workflow Diagram
Caption: A step-by-step workflow for the quantification of butyraldehyde using GC-MS.
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the homogenized food sample into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 5 mL of methanol and vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Derivatization:
-
Transfer the methanol supernatant to a clean vial.
-
Add 100 µL of PFBHA solution (10 mg/mL in water).
-
Seal the vial and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for both the butyraldehyde-PFBHA derivative and the this compound-PFBHA derivative.
-
-
-
Quantification:
-
Prepare a calibration curve by analyzing standards containing known concentrations of butyraldehyde and a fixed concentration of this compound.
-
Calculate the concentration of butyraldehyde in the sample based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
This guide outlines the critical elements for designing and implementing a robust inter-laboratory study for analytical methods using this compound as an internal standard. The presented data and protocols demonstrate the excellent performance of this compound in terms of linearity, accuracy, and precision, making it a suitable choice for high-stakes analytical applications in research and drug development. By following a structured approach to method validation, laboratories can ensure the generation of reliable and reproducible data, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. euroreference.anses.fr [euroreference.anses.fr]
- 3. 7. Validation of analytical methods [eurachem.org]
- 4. eurachem.org [eurachem.org]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Butyraldehyde-D8: A Guide for Laboratory Professionals
For the safe and compliant disposal of N-Butyraldehyde-D8, a highly flammable and hazardous chemical, it is imperative that laboratory personnel adhere to strict protocols. This guide provides essential safety information and step-by-step procedures to mitigate risks and ensure environmental protection.
This compound, a deuterated analog of n-butyraldehyde, shares its hazardous characteristics. It is a highly flammable liquid and vapor that can cause serious eye irritation and is harmful to aquatic life.[1][2] Improper disposal can lead to fire, environmental contamination, and health hazards. Therefore, all waste containing this substance must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all sources of ignition, such as heat, sparks, and open flames, are eliminated from the area.[1][3][4][5] Use non-sparking tools and take precautionary measures against static discharge.[4][6] All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Flame-retardant antistatic protective clothing and a lab coat.[2]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4][6] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[4][6]
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in general waste.[4][6] Discharge into the environment must be avoided.[1][3]
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -12 °C / 10.4 °F | [4] |
| Boiling Point | 75 °C / 167 °F | [4] |
| Lower Explosion Limit | 1.7 Vol% | [4] |
| Upper Explosion Limit | 11.1 Vol% | [4] |
| Water Solubility | 7.1% (25°C) | [4] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be conducted in a well-ventilated fume hood, with strict adherence to all safety precautions outlined in the Safety Data Sheet (SDS). All equipment must be grounded to prevent static discharge.[1][3]
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling N-Butyraldehyde-D8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-Butyraldehyde-D8. Given that this compound is a deuterated form of n-Butyraldehyde, its chemical and physical properties are nearly identical, and thus the same safety precautions should be observed.
Emergency Contact Information: In case of an emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.
Hazard Identification and Personal Protective Equipment (PPE)
N-Butyraldehyde is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[3][4] Therefore, stringent safety measures are necessary.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Must be worn at all times in the laboratory.[5] A face shield may be required for procedures with a high risk of splashing.[1][5] |
| Hand Protection | Chemically Resistant Gloves | Inspect gloves for damage before use.[1][5] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1] |
| Body Protection | Flame-Retardant, Antistatic Lab Coat | Should be buttoned and cover to the knees.[5] Do not wear outside the laboratory.[5] |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment, including sealed containers for transfer and waste.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Remove all potential ignition sources from the work area.[3][6] This includes open flames, hot surfaces, and spark-producing equipment.[6]
2. Handling and Use:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2][3]
-
Handle and open the container with care, preferably under an inert atmosphere like nitrogen.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke while handling the product.[3]
-
Keep the container tightly closed when not in use.[3]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.[1]
-
Ventilate the area.
-
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[6] Use non-sparking tools for cleanup.[6]
-
For large spills, contact your institution's EHS office immediately.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[1][3] |
| Inhalation | Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any absorbent material used for spills in a clearly labeled, tightly sealed, and appropriate waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Institutional Procedures:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's EHS office for specific disposal procedures and to schedule a waste pickup.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
